1,2-Diacyl-sn-glycero-3-phosphocholine
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPULHDHAOZNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] | |
| Record name | Lecithins | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lecithin | |
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Solubility |
Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0305 at 24 °C/4 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |
CAS No. |
8002-43-5, 97281-47-5 | |
| Record name | Lecithin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15834 | |
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| Record name | Lecithins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lecithins | |
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| Record name | Phosphatidylcholines, soya | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
236-237 °C | |
| Details | Fiume MZ; Internat J Toxicol 20(Suppl1): 21-45 (2001). Available from, as of Jul 20, 2016: https://online.personalcarecouncil.org/ctfa-static/online/lists/cir-pdfs/pr329.pdf | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and De Novo Pathway of Phosphatidylcholine
Conversion of Phosphatidylethanolamine (B1630911) to Phosphatidylcholine via Methylation
The PEMT pathway involves the sequential methylation of phosphatidylethanolamine to yield phosphatidylcholine. wikipedia.orgmdpi.com This entire three-step conversion is catalyzed by a single enzyme, phosphatidylethanolamine N-methyltransferase (PEMT), which is primarily located in the endoplasmic reticulum and mitochondria-associated membranes. nih.govwikipedia.org
The process involves three successive methylation reactions, with S-adenosyl-L-methionine (SAM) serving as the methyl group donor for each step. wikipedia.orgsmpdb.ca
First Methylation: PEMT catalyzes the transfer of a methyl group from SAM to phosphatidylethanolamine (PE), forming phosphatidyl-monomethylethanolamine (PMME). This initial step is considered the rate-limiting reaction of the PEMT pathway. wikipedia.org
Second Methylation: PMME is then methylated again by PEMT, using another molecule of SAM, to produce phosphatidyl-dimethylethanolamine (PDME).
Third Methylation: Finally, a third methylation of PDME yields the end product, phosphatidylcholine (PC). uniprot.org
In the liver, the PEMT pathway accounts for approximately 30% of total phosphatidylcholine biosynthesis. nih.govwikipedia.org Interestingly, the fatty acid composition of PC produced by the PEMT pathway tends to differ from that produced by the Kennedy pathway. PEMT-derived PC molecules are often more diverse and incorporate longer-chain, polyunsaturated fatty acids. wikipedia.org
| PEMT Pathway vs. Kennedy Pathway | |
| Feature | PEMT Pathway |
| Primary Substrate | Phosphatidylethanolamine (PE) |
| Key Enzyme(s) | Phosphatidylethanolamine N-Methyltransferase (PEMT) |
| Methyl Donor | S-adenosyl-L-methionine (SAM) |
| Primary Location | Liver (Endoplasmic Reticulum, Mitochondria-Associated Membranes) |
| Contribution in Liver | ~30% |
| Typical Fatty Acid Profile | Longer-chain, polyunsaturated |
Dynamic Remodeling and Catabolism of Phosphatidylcholine
The Lands' Cycle: Acyl Chain Remodeling
The Lands' Cycle is a crucial metabolic pathway that facilitates the turnover of fatty acids at the sn-2 position of glycerophospholipids, including 1,2-diacyl-sn-glycero-3-phosphocholine. This remodeling is essential for introducing specific fatty acids, such as polyunsaturated fatty acids (PUFAs), into membrane phospholipids (B1166683) after their initial de novo synthesis. The cycle consists of two key enzymatic steps: deacylation by phospholipase A2 (PLA2) enzymes and reacylation by lysophosphatidylcholine (B164491) acyltransferases (LPCATs).
Reacylation by Lysophosphatidylcholine Acyltransferases (LPCATs)
Following the deacylation step, the resulting 1-acyl-sn-glycero-3-phosphocholine (LPC) is reacylated with a new fatty acyl chain from an acyl-CoA donor. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs), which are essential for the second half of the Lands' Cycle. nih.gov The specificity of different LPCAT isoforms for various acyl-CoAs is a key determinant of the final fatty acid composition of the remodeled this compound.
The LPCAT family consists of several isoforms, with LPCAT1 and LPCAT3 being extensively studied for their roles in phosphatidylcholine remodeling. These isoforms exhibit distinct substrate specificities, which dictates the type of fatty acyl chain they incorporate into the LPC molecule.
LPCAT1: This isoform shows a preference for saturated fatty acyl-CoAs, particularly palmitoyl-CoA (16:0). hmdb.ca It is highly expressed in the lungs and plays a critical role in the synthesis of dipalmitoylphosphatidylcholine (DPPC), the major component of pulmonary surfactant. nih.gov Studies have shown that LPCAT1 can also utilize other acyl-CoAs, but its highest activity is observed with saturated ones. uniprot.org
LPCAT3: In contrast to LPCAT1, LPCAT3 displays a strong preference for polyunsaturated fatty acyl-CoAs, such as linoleoyl-CoA (18:2) and arachidonoyl-CoA (20:4). nih.govnih.gov It is the predominant LPCAT in the liver and intestine and plays a crucial role in regulating the levels of polyunsaturated phospholipids in cell membranes. nih.govnih.gov The high affinity of LPCAT3 for these polyunsaturated acyl-CoAs makes it a key enzyme in enriching cellular membranes with these important fatty acids. nih.gov
The distinct substrate specificities of LPCAT isoforms are fundamental to the targeted incorporation of specific fatty acyl chains into this compound. This allows cells to tailor the fatty acid composition of their membranes to meet specific functional demands.
The action of LPCAT1 is crucial for generating phosphatidylcholines with saturated fatty acids at the sn-2 position. This is particularly evident in the lungs, where the synthesis of DPPC by LPCAT1 is essential for reducing surface tension in the alveoli. nih.gov
Conversely, LPCAT3 is instrumental in the incorporation of polyunsaturated fatty acids. By preferentially utilizing linoleoyl-CoA and arachidonoyl-CoA, LPCAT3 ensures that cellular membranes, especially in metabolic tissues like the liver, are enriched with phosphatidylcholines containing these PUFAs. nih.govnih.gov This enrichment influences membrane fluidity, the function of membrane-bound proteins, and the availability of arachidonic acid for signaling purposes. uniprot.org The coordinated action of different LPCAT isoforms, therefore, allows for the precise control over the molecular species of this compound within a cell.
Table 2: Acyl-CoA Substrate Specificity of LPCAT1 and LPCAT3
| Enzyme | Preferred Acyl-CoA Substrates | Resulting this compound Species | Primary Tissue Expression |
|---|---|---|---|
| LPCAT1 | Saturated (e.g., Palmitoyl-CoA (16:0)) hmdb.ca | Enriched in saturated fatty acids at sn-2 (e.g., Dipalmitoylphosphatidylcholine) | Lungs nih.gov |
| LPCAT3 | Polyunsaturated (e.g., Linoleoyl-CoA (18:2), Arachidonoyl-CoA (20:4)) nih.govnih.gov | Enriched in polyunsaturated fatty acids at sn-2 (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) | Liver, Intestine nih.gov |
CoA-Independent Transacylation Reactions
A key pathway in the remodeling of phosphatidylcholine involves the direct transfer of fatty acids between different phospholipid molecules without the involvement of coenzyme A (CoA). This process, known as CoA-independent transacylation, is crucial for the redistribution of polyunsaturated fatty acids (PUFAs), such as arachidonic acid, into specific phospholipid pools. nih.govnih.govresearchgate.net
This system catalyzes the transfer of fatty acids, particularly C20 and C22 PUFAs, from the sn-2 position of a donor phospholipid, often phosphatidylcholine, to a lysophospholipid acceptor. nih.govresearchgate.net This reaction is catalyzed by an enzyme system referred to as CoA-independent transacylase (CoA-IT). researchgate.net The identity of the CoA-IT enzyme has remained elusive for some time, which has made studying the regulation of this process challenging. researchgate.net However, research suggests that certain phospholipase A2 (PLA2) enzymes, such as cPLA2γ, can catalyze this reaction. nih.gov
The reaction proceeds in two main steps:
Formation of a fatty acyl-enzyme complex. nih.gov
Transfer of the fatty acid from the complex to a lysophospholipid. nih.gov
Human platelets, for example, contain an enzyme that facilitates the CoA-independent transfer of arachidonic acid from phosphatidylcholine to lysoplasmenylethanolamine. nih.gov This transacylation is highly specific for the acyl donor (phosphatidylcholine) and shows a preference for transferring arachidonic acid over other fatty acids. nih.gov The primary role of this pathway is believed to be the enrichment of arachidonic acid in ether-linked glycerophospholipids, which are precursors for signaling molecules like the platelet-activating factor (PAF). nih.gov
| Feature | CoA-Dependent Transacylation | CoA-Independent Transacylation |
|---|---|---|
| Cofactor Requirement | Requires Coenzyme A (CoA) | Does not require CoA or ATP researchgate.net |
| Acyl Donors | Various glycerophospholipids (PC, PI, PE, PS) researchgate.net | Primarily phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) researchgate.net |
| Fatty Acid Specificity | Transfers fatty acids from sn-1 or sn-2 positions researchgate.net | Transfers only sn-2 fatty acids, with a preference for PUFAs like arachidonic acid nih.govresearchgate.net |
| Acyl Acceptors | Lysophospholipids researchgate.net | Prefers ether-linked lysophospholipids (e.g., 1-O-alkyl-GPC) nih.govresearchgate.net |
| Primary Function | General phospholipid remodeling (Lands' Cycle) nih.gov | Enrichment of PUFAs in specific phospholipid pools (e.g., for PAF synthesis) nih.gov |
Regulation of Phospholipid Remodeling and Turnover
The homeostasis of phosphatidylcholine is tightly controlled to ensure that cellular membranes maintain a constant amount and a specific composition of this vital lipid. nih.govnih.gov This regulation involves a delicate balance between the rates of PC synthesis and catabolism. nih.gov Changes in one pathway are typically compensated by adjustments in the other. nih.gov
The regulation of PC turnover is complex and involves multiple mechanisms:
Enzyme Translocation: The rate-limiting enzyme in PC biosynthesis, CTP:phosphocholine (B91661) cytidylyltransferase (CT), is regulated by its reversible translocation between the cytosol (inactive form) and cellular membranes like the endoplasmic reticulum (active form). cdnsciencepub.com Factors such as fatty acids and the concentration of PC in the membrane can influence this translocation. cdnsciencepub.com A decrease in membrane PC promotes the binding and activation of cytidylyltransferase to restore PC levels. cdnsciencepub.com
Feedback Regulation: The concentration of phosphatidylcholine in the endoplasmic reticulum provides feedback to regulate the activity of cytidylyltransferase. cdnsciencepub.com High levels of PC cause the enzyme to be released into the cytosol, thus slowing down synthesis. cdnsciencepub.com
Product-Mediated Activation: In some instances, the products of PC degradation can stimulate its synthesis. For example, diacylglycerol (DAG) derived from the breakdown of PC by the phospholipase D/phosphatidate phosphatase pathway can trigger the translocation and activation of cytidylyltransferase, thereby promoting PC synthesis. nih.gov
Phosphorylation: The activity of cytidylyltransferase is also regulated by phosphorylation. Phosphorylation by cAMP-dependent protein kinase leads to its inactivation and release into the cytosol. cdnsciencepub.com Dephosphorylation by protein phosphatases can reactivate the enzyme by promoting its association with membranes. cdnsciencepub.com
Coordination with Catabolism: Studies in Chinese hamster ovary (CHO) cells have shown that an increase in PC synthesis is met with a corresponding increase in PC catabolism. nih.gov This suggests a coordinated regulation where catabolic enzymes, such as the calcium-independent phospholipase A2 (iPLA2), are modulated in response to changes in PC levels to maintain homeostasis. nih.gov The accumulation of glycerophosphocholine as a catabolite points towards the involvement of a PLA2 in this process. nih.gov
Enzymatic Degradation of Phosphatidylcholine
The breakdown, or catabolism, of phosphatidylcholine is carried out by a family of enzymes known as phospholipases. taylorfrancis.comnih.gov These enzymes are categorized based on the specific ester bond they cleave within the phospholipid molecule. The degradation of PC is not merely for disposal but is a critical process for terminating signals, generating second messengers, and remodeling membrane fatty acid composition. taylorfrancis.commetwarebio.com
Phospholipase D (PLD) Activity and Products
Phospholipase D (PLD) plays a significant role in cell signaling and metabolism by catalyzing the hydrolysis of the terminal phosphodiester bond of phosphatidylcholine. nih.govwikipedia.org This action releases the soluble headgroup, choline (B1196258), and generates phosphatidic acid (PA), a lipid that remains in the membrane and acts as a crucial signaling molecule. wikipedia.orgnih.govwikipedia.org
The canonical reaction is: Phosphatidylcholine + H₂O → Phosphatidic Acid + Choline wikipedia.org
PLD activity is implicated in a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, endocytosis, and cell proliferation, largely through the actions of its product, PA. wikipedia.org PA can influence membrane curvature and recruit specific proteins to the membrane. wikipedia.org Mammalian cells have multiple PLD isoforms, with PLD1 and PLD2 being highly selective for phosphatidylcholine as a substrate. nih.gov
In addition to hydrolysis, PLD can catalyze a transphosphatidylation reaction. In the presence of a primary alcohol, PLD will transfer the phosphatidate moiety to the alcohol instead of water, creating a phosphatidylalcohol. researchgate.net
| Reaction | Substrates | Enzyme | Primary Products | Significance |
|---|---|---|---|---|
| Hydrolysis | Phosphatidylcholine, Water | Phospholipase D (PLD) | Phosphatidic Acid (PA), Choline | Generates the lipid second messenger PA; releases choline for other metabolic pathways. nih.govwikipedia.orgnih.gov |
| Transphosphatidylation | Phosphatidylcholine, Primary Alcohol (e.g., glycerol) | Phospholipase D (PLD) | Phosphatidylalcohol (e.g., Phosphatidylglycerol), Choline | Used in the enzymatic synthesis of various phospholipids; can form products like cardiolipin (B10847521). researchgate.net |
Other Phospholipases Involved in Phosphatidylcholine Catabolism
Besides PLD, several other phospholipases contribute to the degradation and remodeling of phosphatidylcholine. taylorfrancis.commetwarebio.com
Phospholipase A1 (PLA1): This enzyme hydrolyzes the fatty acid from the sn-1 position of the glycerol (B35011) backbone. An acidic PLA1 (optimal pH 4-5) has been identified that degrades phosphatidylcholines, leading to the conservation of fatty acids at the sn-2 position within the resulting lysophosphatide. nih.gov
Phospholipase A2 (PLA2): PLA2 enzymes are a diverse group that hydrolyzes the fatty acid from the sn-2 position, releasing a free fatty acid (often arachidonic acid) and a lysophosphatidylcholine. metwarebio.comyoutube.com This is a critical step in the Lands' cycle for membrane remodeling and the primary route for releasing arachidonic acid for the synthesis of inflammatory mediators like eicosanoids. nih.govmetwarebio.com Different PLA2 enzymes exist, including calcium-dependent and -independent forms, each with specific roles. nih.govyoutube.com For instance, an alkaline PLA2 with an optimal pH of 9.0 shows a high affinity for phosphatidylcholine containing arachidonic acid at the sn-2 position, enabling its selective release. nih.gov
Phospholipase B (PLB): These enzymes can hydrolyze fatty acids from both the sn-1 and sn-2 positions. They can also act as lysophospholipases, removing the remaining fatty acid from a lysophospholipid. metwarebio.com
Phospholipase C (PLC): Phosphatidylcholine-specific phospholipase C (PC-PLC) cleaves the phosphodiester bond between the glycerol and the phosphate (B84403) group, generating phosphocholine and diacylglycerol (DAG). nih.govwikipedia.org DAG is a well-known second messenger that activates protein kinase C, linking PC breakdown to pathways that regulate cell growth, differentiation, and metabolism. nih.govnih.gov While several bacterial PLCs are known, specific mammalian PC-PLC isoforms have also been described and are implicated in various signaling pathways. nih.govnih.gov
| Enzyme | Cleavage Site on Phosphatidylcholine | Products | Key Functions |
|---|---|---|---|
| Phospholipase A1 (PLA1) | Acyl ester bond at the sn-1 position | Free Fatty Acid, 2-Acyl-lysophosphatidylcholine | Membrane remodeling. nih.gov |
| Phospholipase A2 (PLA2) | Acyl ester bond at the sn-2 position | Free Fatty Acid (e.g., Arachidonic Acid), 1-Acyl-lysophosphatidylcholine | Release of arachidonic acid for eicosanoid synthesis; rate-limiting step in the Lands' cycle. nih.govmetwarebio.comnih.gov |
| Phospholipase C (PLC) | Phosphodiester bond before the phosphate group | Diacylglycerol (DAG), Phosphocholine | Generation of the second messenger DAG to activate Protein Kinase C. nih.govwikipedia.org |
| Phospholipase D (PLD) | Phosphodiester bond after the phosphate group | Phosphatidic Acid (PA), Choline | Generation of the second messenger PA; regulation of membrane trafficking. nih.govwikipedia.org |
Cellular and Molecular Functions of Phosphatidylcholine
Role in Membrane Architecture and Dynamics
Phosphatidylcholine is not merely a passive structural brick in the cellular edifice; it is an active participant in shaping the physical environment of the membrane, which is crucial for cellular processes. researchgate.netbioceuticals.com.au Its functions range from providing a stable barrier to modulating the activities of membrane-associated proteins.
The amphipathic character of phosphatidylcholine is the primary driver for the spontaneous self-assembly of lipid bilayers in aqueous environments. metwarebio.com The hydrophilic choline (B1196258) head groups orient themselves towards the aqueous cytoplasm and extracellular fluid, while the hydrophobic acyl chains face inward, creating a barrier that is impermeable to most water-soluble molecules. nih.gov This arrangement forms the fundamental structure of all cellular membranes.
Membrane fluidity is a critical property that affects cellular processes like signaling, transport, and cell division. bioceuticals.com.aukhanacademy.org Phosphatidylcholine plays a central role in regulating this fluidity, largely through the composition of its fatty acid tails. nih.gov
The length and degree of saturation of the acyl chains determine how tightly the phospholipid molecules can pack together. nih.govyoutube.com
Saturated Fatty Acids: PC molecules with long, saturated acyl chains (no double bonds) have straight tails that allow for tight packing, resulting in a more viscous, rigid membrane with lower fluidity. youtube.comnih.gov
Unsaturated Fatty Acids: The presence of one or more cis-double bonds in the acyl chains introduces kinks, preventing tight packing. nih.gov This increases the space between phospholipid molecules, leading to greater membrane fluidity. youtube.comcreative-proteomics.com
Consequently, the membrane's permeability is inversely related to its packing density. A more fluid membrane, rich in unsaturated PCs, is generally more permeable to small molecules than a more rigid membrane composed of saturated PCs. nih.gov However, cholesterol also plays a significant role, often decreasing the permeability of the bilayer to small water-soluble molecules by filling the gaps between phospholipids (B1166683) and making the bilayer less deformable. nih.gov Studies have also observed that membrane permeability to ions can increase distinctly at the main gel-to-fluid phase transition temperature of the constituent phospholipids.
The diversity of fatty acids that can be incorporated into the 1,2-diacyl-sn-glycero-3-phosphocholine structure allows for fine-tuning of the membrane's biophysical properties. This "molecular species profile" is tightly regulated and is crucial for membrane homeostasis.
The acyl chain composition of phosphatidylcholine directly influences the physical dimensions of the lipid bilayer. acs.org
Membrane Thickness: Bilayers composed of PCs with long, saturated acyl chains are generally thicker than those made of PCs with shorter or unsaturated chains. acs.org This is because the straight, saturated chains can extend fully and pack tightly, increasing the hydrophobic core's width. The presence of unsaturated chains, with their characteristic kinks, leads to a more disordered and consequently thinner membrane. acs.org
The plasma membrane is not a homogenous fluid; it is organized into distinct microdomains with specific lipid and protein compositions. nih.gov The acyl chain composition of phosphatidylcholine is a key factor in the formation of these domains through a process known as lateral phase separation.
Phase Behavior: Lipid bilayers can exist in different physical states, or phases, primarily the solid-like gel phase (Lβ) and the fluid-like liquid-crystalline phase (Lα). nih.gov The temperature at which this change occurs is the phase transition temperature (Tm). PCs with long, saturated acyl chains, like dipalmitoylphosphatidylcholine (DPPC), have higher Tm values and tend to form ordered, gel-like domains. nih.gov In contrast, PCs with unsaturated chains, like dioleoylphosphatidylcholine (DOPC), have lower Tm values and exist in a disordered, fluid state at physiological temperatures. nih.gov
Microdomain Organization: This differential phase behavior drives the formation of "lipid rafts," which are small, dynamic microdomains enriched in cholesterol and sphingolipids. wikipedia.orgquiz-maker.com These rafts are thicker and more ordered (liquid-ordered phase, Lo) than the surrounding bilayer (liquid-disordered phase, Ld). nih.gov While rafts are enriched in sphingolipids, phosphatidylcholine levels are often decreased in these domains to compensate. wikipedia.org The saturated acyl chains of some PC species can favorably interact with the lipids in the Lo phase, while unsaturated PCs are typically found in the surrounding Ld phase, contributing to the lateral organization of the membrane. nih.govnih.gov
The tendency of different lipid molecules to mix or separate within the membrane is known as miscibility, and it is fundamental to the formation of distinct membrane domains. The acyl chains of phosphatidylcholine play a crucial role in this process.
Research has demonstrated that phosphatidylcholines with different degrees of acyl chain saturation have very limited miscibility. mdpi.comnih.gov For example, bilayers composed of both saturated DPPC and unsaturated DOPC show significant phase separation, particularly at temperatures below the phase transition of DPPC. mdpi.comnih.gov This immiscibility is a primary driving force behind the formation of the distinct liquid-ordered and liquid-disordered domains discussed previously.
The mixing of these different lipid types is an entropy-driven process. mdpi.comnih.gov At lower temperatures, the ordered packing of saturated chains (an enthalpically favorable state) dominates, leading to immiscibility. As the temperature rises, the increased rotational freedom (entropy) of the acyl chains promotes mixing. mdpi.comnih.gov The interaction with other molecules, like cholesterol, further complicates these miscibility rules. Cholesterol shows a more favorable interaction with saturated PC chains compared to unsaturated ones, influencing its distribution and the stability of different domains. pnas.org
Data Table: Properties of Common Phosphatidylcholines
The following table summarizes the properties of several common this compound species, highlighting the impact of their acyl chain composition.
| Name (Abbreviation) | Chemical Structure | Molar Mass ( g/mol ) | Acyl Chains | Phase Transition Temp (Tm) | Typical Membrane Properties |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | C₄₀H₈₀NO₈P | 734.04 biosynth.comscbt.com | Two 16:0 (saturated) | 41 °C | Forms rigid, ordered, thicker bilayers; associated with gel-phase domains. nih.gov |
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | C₄₄H₈₄NO₈P | 786.11 biosynth.comnih.gov | Two 18:1 (monounsaturated) | -20 °C | Forms fluid, disordered, thinner bilayers; associated with liquid-disordered phase. chemicalbook.com |
| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) | C₄₂H₈₂NO₈P | 760.08 | One 16:0, one 18:1 | -2 °C | Exhibits intermediate properties; common in biological membranes. pnas.org |
| 1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine (DPoPC) | C₄₀H₇₆NO₈P | 730.00 nih.gov | Two 16:1 (monounsaturated) | -36 °C | Contributes to high membrane fluidity. nih.gov |
Mechanisms of Transbilayer Lipid Movement (Flip-Flop)
The asymmetric distribution of phospholipids between the two leaflets of a cell membrane is crucial for its function. This compound (phosphatidylcholine), a major component of eukaryotic cell membranes, is predominantly found in the outer leaflet. wikipedia.orgnih.gov The movement of phospholipids from one leaflet to the other, a process termed "flip-flop" or transbilayer movement, is a thermodynamically unfavorable event. youtube.comkhanacademy.org This movement is facilitated by three main classes of proteins: flippases, floppases, and scramblases. nih.govnih.gov
Flippases: These are ATP-dependent enzymes, specifically P4-type ATPases, that actively transport specific phospholipids, such as phosphatidylserine (B164497), from the outer (exoplasmic) to the inner (cytosolic) leaflet of the plasma membrane, thus maintaining membrane asymmetry. nih.govnih.govosaka-u.ac.jp While some flippases exhibit specificity for certain phospholipids, a mutation in the flippase ATP11A has been shown to cause the aberrant flipping of phosphatidylcholine. osaka-u.ac.jp
Floppases: Also ATP-dependent, floppases are members of the ABC transporter family and catalyze the movement of phospholipids from the cytosolic to the exoplasmic leaflet. nih.govyoutube.com This outward movement is essential for balancing the inward transport by flippases and for exposing specific lipids to the extracellular environment.
Scramblases: Unlike flippases and floppases, scramblases are ATP-independent and facilitate the bidirectional, non-specific movement of phospholipids across the membrane bilayer. nih.govwikipedia.org This activity leads to a collapse of membrane asymmetry and is often triggered by cellular signals such as an increase in intracellular calcium or during apoptosis. nih.gov The XKR8 protein, in complex with Basigin, is a key component of the scramblase machinery activated during apoptosis. osaka-u.ac.jp
The rate of spontaneous, protein-independent flip-flop for phosphatidylcholine is extremely slow. Studies using labeled phosphatidylcholine analogs in human erythrocytes have shown that the half-time for transbilayer equilibration can range from approximately 8 to 27 hours, depending on the degree of unsaturation of the fatty acyl chains. nih.gov This highlights the critical role of protein catalysts in mediating the rapid redistribution of phospholipids when required for cellular processes.
Table 1: Key Proteins Involved in Phosphatidylcholine Transbilayer Movement
| Protein Class | Function | Energy Dependence | Specificity | Example |
|---|---|---|---|---|
| Flippases | Moves phospholipids from the outer to the inner leaflet. nih.govyoutube.com | ATP-dependent. nih.gov | Specific for certain phospholipids, though mutations can alter this. osaka-u.ac.jp | ATP11A (mutant form can flip phosphatidylcholine). osaka-u.ac.jp |
| Floppases | Moves phospholipids from the inner to the outer leaflet. nih.govyoutube.com | ATP-dependent. youtube.com | Can transport phosphatidylcholine. | ABC transporters. nih.gov |
| Scramblases | Facilitates bidirectional movement of phospholipids, collapsing asymmetry. nih.gov | ATP-independent. nih.gov | Generally non-specific. wikipedia.org | XKR8-Basigin complex. osaka-u.ac.jp |
Inter-Organelle Lipid Transport and Communication
The various organelles within a eukaryotic cell have distinct lipid compositions, which are essential for their specific functions. Since the primary site of phosphatidylcholine synthesis is the endoplasmic reticulum (ER), efficient transport mechanisms are required to deliver this crucial phospholipid to other organelles. nih.govnih.govnih.gov This transport occurs through both vesicular and non-vesicular pathways.
Non-Vesicular Transport Pathways
Non-vesicular transport involves the movement of individual lipid molecules between organelles without the use of transport vesicles. cornell.edurupress.org This process is mediated by lipid transfer proteins (LTPs) that can extract a lipid molecule from a donor membrane, shield its hydrophobic acyl chains from the aqueous cytosol, and deliver it to an acceptor membrane. rupress.orgnih.gov This mode of transport is thought to be particularly important for organelles like mitochondria, which are not major destinations in the vesicular trafficking pathway. rupress.org Evidence for non-vesicular transport of phosphatidylcholine comes from studies in polarized HepG2 cells, where a fluorescent phosphatidylcholine analog was observed to reach the canalicular membrane rapidly and independently of the cytoskeleton, which is required for vesicular transport. cornell.edu
Role of Membrane Contact Sites (MCSs) in Lipid Transfer
Non-vesicular lipid transport is greatly facilitated by membrane contact sites (MCSs), which are regions where the membranes of two organelles come into close apposition, typically within 10-30 nanometers. nih.govnih.gov These sites act as hubs for intercellular communication, including the exchange of lipids and ions like calcium. nih.govcapes.gov.br The ER forms MCSs with virtually all other organelles, including mitochondria, the Golgi apparatus, and the plasma membrane, positioning it as a central player in lipid distribution. nih.gov LTPs are often localized to these contact sites, allowing for efficient and targeted lipid transfer between the apposed membranes. nih.govnih.gov
Trafficking between Endoplasmic Reticulum, Mitochondria, and Other Organelles
The transport of phosphatidylcholine from its site of synthesis in the ER to mitochondria is essential, as mitochondria cannot synthesize this phospholipid themselves but require it for their membrane structure and function. nih.govnih.gov This transfer is thought to occur predominantly at ER-mitochondria membrane contact sites. nih.gov One of the proteins implicated in this specific transfer is StarD7, a START domain-containing protein that is anchored to the outer mitochondrial membrane and is proposed to shuttle phosphatidylcholine from the ER across the contact site. nih.gov
Phosphatidylcholine is also transported from the ER to other organelles, such as the Golgi apparatus. This trafficking can be mediated by both vesicular and non-vesicular pathways. Choline transporters, such as choline transporter-like 1 (CTL1), have been localized to the trans-Golgi network (TGN) and are thought to play a role in modulating the local lipid composition of TGN membranes, which is critical for the sorting of cargo into different trafficking pathways. plos.org
Table 2: Key Mediators and Sites of Inter-Organelle Phosphatidylcholine Transport
| Transport Aspect | Key Components/Mechanisms | Organelles Involved | Supporting Evidence |
|---|---|---|---|
| Non-Vesicular Transport | Lipid Transfer Proteins (LTPs). rupress.org | ER, Mitochondria, Plasma Membrane, Golgi. nih.govcornell.edu | Rapid, cytoskeleton-independent transport of fluorescent PC analogs. cornell.edu |
| Membrane Contact Sites (MCSs) | Tethering proteins creating close apposition (10-30 nm) of membranes. nih.gov | ER-Mitochondria, ER-Golgi, ER-Plasma Membrane. nih.gov | Localization of LTPs at these sites enhances transfer efficiency. nih.gov |
| PC Transfer Proteins (PC-TPs) | Soluble START domain proteins (e.g., PC-TP/StarD2). nih.govnih.gov | Between various cellular membranes. nih.gov | In vitro transfer assays and studies on knockout mice. nih.govnih.gov |
| ER to Mitochondria Trafficking | StarD7 protein at ER-Mitochondria MCSs. nih.gov | Endoplasmic Reticulum, Mitochondria. nih.gov | Loss of StarD7 leads to compromised mitochondrial function. nih.gov |
| ER to Golgi Trafficking | Vesicular transport and non-vesicular transport (e.g., involving CTL1). plos.org | Endoplasmic Reticulum, Golgi Apparatus. plos.org | Localization of choline transporters at the TGN influences trafficking. plos.org |
Involvement in Key Cellular Processes
As the most abundant phospholipid in eukaryotic membranes, this compound is fundamental to a multitude of cellular processes. nih.govnih.gov
Membrane Integrity and Fluidity: Phosphatidylcholine is a primary building block of cellular membranes, contributing to their structural integrity and fluidity. youtube.comyoutube.com The nature of its fatty acyl chains influences the physical properties of the membrane.
Cell Proliferation and Survival: The synthesis and turnover of phosphatidylcholine are intricately linked to cell growth and programmed cell death (apoptosis). nih.gov Rapidly dividing cells, such as cancer cells, often exhibit altered phosphatidylcholine metabolism to support the demand for new membrane synthesis. nih.gov Conversely, the apoptotic process can target key enzymes in phosphatidylcholine metabolism, linking membrane lipid dynamics to cell fate decisions. nih.gov
Cell Signaling: Phosphatidylcholine is not merely a structural component; it also participates in membrane-mediated cell signaling. wikipedia.org It can be hydrolyzed by enzymes like phospholipase D to produce phosphatidic acid and choline, both of which can act as signaling molecules in various pathways. wikipedia.org
Lipoprotein Metabolism: In the liver, phosphatidylcholine is essential for the assembly and secretion of very-low-density lipoproteins (VLDL), which are responsible for transporting lipids throughout the body. youtube.com
Pulmonary Surfactant: A specific type of phosphatidylcholine, dipalmitoylphosphatidylcholine, is the major surface-active component of lung surfactant, which is critical for reducing surface tension in the alveoli and preventing their collapse during breathing. wikipedia.org
Cell Signaling Pathways
Phosphatidylcholine is not merely a structural component but an active participant in the complex network of cellular signaling. It functions both as a source of critical signaling molecules and as a modulator of the membrane environment that influences protein function.
Phosphatidylcholine is a major source of lipid second messengers, which are transiently produced molecules that relay signals from cell surface receptors to intracellular targets. nih.gov Key among these messengers are diacylglycerol (DAG) and phosphatidic acid (PA). nih.govnih.gov The hydrolysis of phosphatidylcholine by the enzyme phospholipase D (PLD) generates PA. nih.govnih.gov This PA can then be converted to DAG by the action of phosphatidic acid phosphatase (PAP). nih.gov
Research in vascular smooth muscle cells has shown that stimulation by angiotensin II leads to a sustained formation of both DAG and PA, with evidence pointing to PLD-mediated phosphatidylcholine hydrolysis as the primary source during the later phases of signaling. nih.gov Similarly, studies using U937 leukemic cells treated with the chemotherapeutic agent docetaxel (B913) demonstrated that the drug triggers a metabolic cascade involving PLD-mediated PC hydrolysis to release PA, which is then partly converted to DAG. nih.gov This highlights the importance of the PC-PLD pathway in generating signaling lipids that can influence a wide range of cellular responses. nih.govnih.gov
The fatty acid composition of these second messengers, derived from the parent phosphatidylcholine molecule, is a critical determinant of their signaling efficacy. nih.gov
Table 1: Key Enzymes in Phosphatidylcholine-Mediated Signaling
| Enzyme | Action | Resulting Second Messenger(s) |
|---|---|---|
| Phospholipase D (PLD) | Hydrolyzes phosphatidylcholine | Phosphatidic Acid (PA) |
| Phosphatidic Acid Phosphatase (PAP) | Dephosphorylates phosphatidic acid | Diacylglycerol (DAG) |
The lipid environment of the cell membrane, in which phosphatidylcholine is a major constituent, plays a crucial role in modulating the function of embedded proteins, including receptors. nih.govnih.gov The physical properties of the lipid bilayer, such as order and fluidity, can influence the conformational states of receptors. nih.govpsu.edu
Studies on the nicotinic acetylcholine (B1216132) receptor (nAChR) provide a clear example. When reconstituted in membranes composed solely of phosphatidylcholine, the receptor tends to be stabilized in a desensitized-like state. nih.govpsu.edu However, the introduction of other lipids, such as phosphatidic acid (a metabolite of PC), can shift the equilibrium towards a resting-like, functional conformation. nih.govpsu.edu This suggests a functional coupling between the receptor and the physical properties of the surrounding lipids. nih.gov
Furthermore, specialized membrane microdomains known as lipid rafts, which have a distinct lipid composition often enriched in sphingolipids and cholesterol but with reduced phosphatidylcholine levels compared to the surrounding bilayer, act as organizing centers for signaling molecules. wikipedia.org These rafts facilitate the close interaction of receptors and their downstream effectors, promoting efficient signal transduction. wikipedia.org By influencing the local membrane environment and the organization of signaling complexes, phosphatidylcholine and its metabolites are integral to the regulation of receptor activity and protein-protein interactions. nih.govwikipedia.org
Cell Proliferation and Growth Regulation
Phosphatidylcholine metabolism is deeply intertwined with cell proliferation and survival. tandfonline.comcapes.gov.brnih.gov Rapidly dividing cells, particularly cancer cells, have a high demand for membrane synthesis to support the formation of new cells. tandfonline.comcapes.gov.br This leads to alterations in lipid metabolism, including an enhanced synthesis of phosphatidylcholine. tandfonline.comresearchgate.net
Evidence indicates that phosphatidylcholine and the metabolic intermediates of its synthesis and breakdown contribute significantly to both proliferative growth and the decision between cell survival and death. tandfonline.comcapes.gov.brnih.gov In many cancer types, key enzymes in the phosphatidylcholine synthesis pathway are upregulated. nih.gov For instance, oncogenic signaling pathways, such as those involving the Ras oncogene, can increase the activity of enzymes like choline kinase, which is the first step in the CDP-choline pathway for PC synthesis. nih.gov
The regulation of phosphatidylcholine metabolism is also coordinated with the cell cycle. tandfonline.comnih.gov There is a high rate of phosphatidylcholine turnover during the G1 phase, which is followed by a net doubling of phosphatidylcholine content during the S phase to ensure enough membrane material is available for cell division. nih.gov This tight link underscores the central role of phosphatidylcholine synthesis in sustaining cell proliferation and growth. tandfonline.comresearchgate.net
Mechanistic Insights into Apoptosis and Cell Death Pathways
Beyond its roles in building membranes and promoting growth, phosphatidylcholine metabolism is also a critical checkpoint in the pathways leading to programmed cell death, or apoptosis.
A growing body of evidence demonstrates a direct link between the inhibition of phosphatidylcholine synthesis and the induction of apoptosis. nih.govresearchgate.netresearchgate.net Disrupting the primary pathway for PC synthesis, the CDP-choline pathway, has been shown to trigger cell death in various cell lines, including cancer cells. nih.govnih.gov
Several anti-cancer drugs function by inhibiting this pathway. nih.gov For example, inhibiting the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CT), a key regulatory point in the pathway, leads to a depletion of PC and subsequent apoptosis. nih.gov Studies in mutant Chinese hamster ovary (CHO) cells with a temperature-sensitive version of this enzyme showed that shifting to a non-permissive temperature inhibited PC synthesis and induced apoptosis within 48 hours. nih.gov This PC depletion was specifically linked to the induction of the pro-apoptotic protein CHOP, which is related to endoplasmic reticulum (ER) stress. nih.gov
Table 2: Consequences of Inhibiting Phosphatidylcholine Synthesis
| Inhibited Enzyme/Process | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| CTP:phosphocholine cytidylyltransferase (CT) | MT58 (mutant CHO cells) | PC depletion, Induction of pro-apoptotic protein CHOP, Apoptosis | nih.gov |
| CDP-choline:1,2-diacylglycerol choline phosphotransferase | HL-60 cells, Jurkat T-cells | Inhibition of PC biosynthesis, Accumulation of CDP-choline, Apoptosis | researchgate.netnih.gov |
When a cell undergoes apoptosis, it must be efficiently cleared by phagocytic cells to prevent the release of its potentially damaging contents and to avoid an inflammatory response. mdpi.com This process, known as efferocytosis, is initiated by the dying cell releasing "find-me" signals to attract phagocytes. mdpi.comfrontiersin.org
Lysophosphatidylcholine (B164491) (LPC), a metabolite produced from phosphatidylcholine, is one of the first and most potent of these find-me signals to be identified. mdpi.comfrontiersin.org During apoptosis, the enzyme calcium-independent phospholipase A2 (iPLA2) is activated and cleaves phosphatidylcholine to generate LPC. frontiersin.org The LPC is then released from the dying cell, creating a concentration gradient that acts as a chemoattractant, guiding macrophages and other phagocytes to the site for clearance. frontiersin.orgresearchgate.net The LPC binds to specific receptors on the phagocyte surface, such as the G2A receptor, to induce their migration. mdpi.com Therefore, the generation of lysophosphatidylcholine from phosphatidylcholine is a critical step in initiating the safe and efficient removal of apoptotic cells, a fundamental process for maintaining tissue homeostasis. mdpi.comfrontiersin.org
Interplay with Caspase Activation and ER Stress
This compound, commonly known as phosphatidylcholine (PC), is a fundamental component of cellular membranes, and disruptions in its synthesis pathways are linked to the induction of endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding and lipid synthesis. The blockage of PC production is known to cause ER stress and activate the unfolded protein response (UPR) through the ER-stress sensor, Ire1. nih.gov
In the yeast Saccharomyces cerevisiae, which serves as a model organism for studying these pathways, PC is synthesized via two main routes: the methylation of phosphatidylethanolamine (B1630911) (PE) and the Kennedy pathway, which utilizes free choline. nih.gov Research has shown that specific interruptions in the PE methylation pathway can trigger the UPR. For instance, a mutation in the OPI3 gene, which encodes a methyltransferase that completes the final steps of PC synthesis from PE, induces the UPR even when sufficient choline is available for the Kennedy pathway. nih.gov This suggests that the accumulation of intermediate metabolites, such as phosphatidyl-N-monomethylethanolamine (PMME), may be a direct cause of ER stress. nih.gov Studies have demonstrated that PMME itself can act as an ER-stressing molecule, and its accumulation can aggravate stress within the ER in both yeast and mammalian cells. nih.gov
Contribution to Autophagy Mechanisms and Autophagosome Formation
Phosphatidylcholine plays a crucial role in the process of macroautophagy (hereafter referred to as autophagy), a cellular recycling mechanism that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. nih.govtandfonline.com The formation and expansion of the autophagosome require a significant supply of lipids, and emerging evidence highlights the critical contribution of de novo PC synthesis to this process. nih.govfigshare.com
During periods of induced autophagy, such as in response to nutrient starvation or treatment with certain anti-cancer drugs, cancer cells exhibit an increase in the production of choline phospholipids, including PC. nih.govaacrjournals.org This upregulation is linked to the activation of CTP:phosphocholine cytidylyltransferase (PCYT1A), the rate-limiting enzyme in the de novo synthesis of PC. tandfonline.comfigshare.com Studies have shown that inhibiting the activity of PCYT1A leads to compromised autophagosome formation and maintenance, underscoring the necessity of this pathway for autophagy. tandfonline.comfigshare.comaacrjournals.org
Direct tracing experiments using choline analogs like propargylcholine have visually confirmed that newly synthesized PC is incorporated into the membranes of forming autophagosomes. nih.govaacrjournals.org This synthesis not only supplies the building blocks for the growing autophagosome but also helps replenish the phospholipids consumed from other organelles, such as the ER and mitochondria, which also contribute membranes to the process. nih.govfigshare.com Furthermore, a proper balance of phospholipids is essential; a high ratio of phosphatidylcholine to phosphatidylserine is thought to drive the final closure of the autophagosome membrane. nih.gov
Table 1: Research Findings on Phosphatidylcholine's Role in Autophagy
| Research Focus | Key Finding | Organism/Cell Type | Citation |
|---|---|---|---|
| De Novo Synthesis | Increased de novo synthesis of choline phospholipids is observed during drug-induced autophagy. | Human colorectal carcinoma cells | aacrjournals.org |
| Enzyme Activation | Autophagy is associated with increased expression of the active, membrane-bound form of PCYT1A. | Human colorectal carcinoma cells | aacrjournals.org |
| Genetic Inhibition | Loss of PCYT1A activity results in compromised autophagosome formation and maintenance. | Pancreatic mouse adult fibroblasts, CHO-K1 MT58 cells | nih.govtandfonline.comaacrjournals.org |
| Membrane Composition | Newly synthesized choline phospholipids are directly incorporated into autophagosomal membranes. | Human colorectal carcinoma cells | nih.govaacrjournals.org |
| Phospholipid Balance | A high phosphatidylcholine to phosphatidylserine ratio is important for the closure of the autophagosome membrane. | Budding yeast (Saccharomyces cerevisiae) | nih.gov |
| Lipid Profile | Cells undergoing active autophagy show an altered choline phospholipid profile with longer and more unsaturated fatty acid chains. | Not specified | figshare.com |
Role in Exosome Biogenesis and Release
Exosomes are small extracellular vesicles (EVs) that play a vital role in intercellular communication by transferring a cargo of proteins, nucleic acids, and lipids between cells. Phosphatidylcholine is a key lipid component of exosomes, influencing their formation, secretion, and interaction with recipient cells.
Phosphatidylcholine is one of the most abundant phospholipids found in the membranes of exosomes, contributing significantly to the stability of the lipid bilayer. creative-proteomics.com The precise lipid composition of exosomes can vary depending on the cell of origin. creative-proteomics.com However, studies consistently identify PC as a major constituent. For example, analysis of exosomes from various cancer cell lines revealed high levels of PC, ranging from 60% in pancreatic cancer cells to as high as 80-90% in breast cancer and melanoma cell lines. frontiersin.org In contrast, exosomes often have a lower mole percentage of PC compared to their parent cells, suggesting a selective sorting of lipids during exosome formation. nih.gov
Table 2: Phosphatidylcholine (PC) Content in Exosomes from Various Cell Sources
| Cell Source | Type | Phosphatidylcholine (PC) % of Total Measured Lipids | Citation |
|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer | 80% - 90% | frontiersin.org |
| B16-F10 | Murine Melanoma | 80% - 90% | frontiersin.org |
| AsPC-1 | Human Pancreatic Cancer | 60% | frontiersin.org |
| PC-3 | Human Prostate Cancer | Lower concentration than in parent cells | frontiersin.orgnih.gov |
| Oli-neu | Oligodendroglial cell line | Similar lipid profile to PC-3 cells | nih.gov |
Exosomes are formed as intraluminal vesicles (ILVs) within multivesicular bodies (MVBs) before being released from the cell. The biogenesis of these ILVs is a complex process heavily influenced by the lipid composition of the endosomal membrane. Phosphatidylcholine, along with other lipids like cholesterol and ceramide, plays a role in this process. frontiersin.org Altering the levels of these key lipids can impact exosome release. Specifically, a decrease in phosphatidylcholine levels within multivesicular bodies has been associated with a reduction in the secretion of exosomes. frontiersin.org The activation of certain enzymes can also lead to the formation of ILVs through the activation of phosphatidylcholine. frontiersin.org
The lipid composition of the exosomal membrane is a critical factor in how these vesicles interact with and are taken up by recipient cells. researchgate.net Research has shown that the amount of phosphatidylcholine in the exosome membrane can directly influence this process. Engineering exosomes by inserting additional PC into their membranes has been demonstrated to significantly enhance their internalization by tumor cells, with one study reporting up to a twofold increase in uptake. researchgate.netnih.gov This suggests that PC on the exosome surface facilitates interactions with recipient cells. Further evidence comes from competition assays, where liposomes composed solely of phosphatidylcholine were shown to reduce the uptake of exosomes by microglia, indicating that both particles may compete for similar internalization pathways. researchgate.net
The formation of ILVs that become exosomes is governed by two main types of pathways: those that are dependent on the Endosomal Sorting Complex Required for Transport (ESCRT) machinery and those that are independent of it. nih.govnih.gov
The ESCRT-dependent pathway involves a series of protein complexes (ESCRT-0, -I, -II, and -III) that recognize and sort ubiquitinated proteins into budding vesicles. nih.govnih.gov While protein-driven, this process occurs within a specific lipid environment. The initial recruitment of the ESCRT machinery is activated by lipids like phosphatidylinositol 3-phosphate (PI(3)P). nih.gov
Organelle Biogenesis and Maintenance (e.g., Mitochondria)
This compound, commonly known as phosphatidylcholine (PC), is the most abundant phospholipid in most eukaryotic cellular membranes, including the inner and outer membranes of mitochondria. nih.govnih.govwikipedia.org Its cylindrical shape is fundamental to forming the lipid bilayer that acts as a barrier and a platform for various cellular activities. nih.gov While mitochondria can synthesize a few of their own lipids, such as cardiolipin (B10847521) and phosphatidylethanolamine, they must import the majority, including phosphatidylcholine, from the endoplasmic reticulum (ER). rupress.org This transport and subsequent incorporation of PC are vital for numerous mitochondrial functions, from the creation of new organelles to the maintenance of their complex architecture and protein machinery.
Recent research has illuminated the specific and critical roles of PC in mitochondrial biogenesis and maintenance. It is not merely a structural brick, but an active participant in processes like protein import, respiratory chain function, and the regulation of mitochondrial shape. nih.govrupress.org Studies using yeast models with genetic defects in PC synthesis have been instrumental in revealing these functions. nih.govnih.govnih.gov
Role in Mitochondrial Protein Import and Assembly
The vast majority of mitochondrial proteins are encoded in the nucleus, synthesized in the cytoplasm, and must be imported into the correct mitochondrial compartment. This process is mediated by sophisticated protein translocases. Phosphatidylcholine is essential for the stability and function of several of these key import complexes.
Outer Membrane Protein Biogenesis: The Sorting and Assembly Machinery (SAM complex) is responsible for integrating β-barrel proteins into the mitochondrial outer membrane. nih.gov These proteins include critical components like Tom40, the central channel of the main protein import gate (the TOM complex). nih.gov Research has shown that a reduction in PC levels severely impairs the biogenesis of these β-barrel proteins. PC is required for the stability and functional integrity of the SAM complex. nih.gov Its depletion destabilizes the complex, which in turn hinders the assembly of other crucial structures like the TOM complex. nih.gov
Inner Membrane and Matrix Protein Import: The import of proteins into the inner membrane and the matrix is handled by the TIM (Translocase of the Inner Membrane) complexes. The TIM23 complex is responsible for transporting proteins with a cleavable N-terminal presequence. nih.govresearchgate.net Studies have demonstrated that mitochondria deficient in PC show a significant impairment in the import of these proteins. nih.gov Unlike depletions of other phospholipids like cardiolipin or phosphatidylethanolamine, the lack of PC does not affect the mitochondrial membrane potential required for import. nih.govresearchgate.net Instead, the absence of PC directly destabilizes the dynamic TIM23 complex, impairing its ability to bind and translocate precursor proteins. nih.gov In contrast, the TIM22 complex, which inserts multi-spanning carrier proteins into the inner membrane, remains stable and largely unaffected by reduced PC levels. nih.gov
The table below summarizes key research findings on the impact of phosphatidylcholine on mitochondrial protein import machinery.
Table 1: Research Findings on the Role of Phosphatidylcholine in Mitochondrial Protein Import
| Mitochondrial Complex/Process | Effect of Phosphatidylcholine (PC) Depletion | Specific Research Observations | Source(s) |
| SAM Complex | Impaired stability and function | Reduced levels of core SAM complex subunits; severely impaired biogenesis of β-barrel proteins (e.g., Tom40, VDAC). | nih.gov |
| TOM Complex | Impaired assembly | PC depletion hinders the SAM-dependent assembly of the TOM complex. However, initial precursor binding to the TOM complex is not affected. | nih.gov |
| TIM23 Complex | Destabilized; impaired function | Reduced stability of the dynamic TIM23 complex; impaired import of presequence-containing precursors into the matrix and inner membrane. Initial precursor binding to TIM23 is affected. | nih.govrupress.orgresearchgate.net |
| TIM22 Complex | Remains intact and functional | The stability and function of the TIM22 complex are not significantly affected by reduced PC levels. | nih.gov |
| Mitochondrial Membrane Potential | Maintained | Depletion of PC does not significantly affect the activity of respiratory supercomplexes or the membrane potential across the inner membrane. | nih.govresearchgate.net |
Role in Mitochondrial Morphology and Maintenance
Beyond protein import, phosphatidylcholine is crucial for maintaining the structural integrity and dynamic nature of mitochondria. The mitochondrial network within a cell is constantly changing through fusion and fission events, which are essential for mitochondrial quality control, distribution, and function.
Mitochondrial Dynamics: Recent studies have shown that normal PC biogenesis is important for regulating mitochondrial division (fission). nih.gov Chemical inhibition of PC synthesis or genetic defects in the process lead to mitochondrial fragmentation, an effect caused by enhanced mitochondrial division. nih.gov Furthermore, an age-related decline in the synthesis of PC has been identified as a trigger for the disruption of the mitochondrial network, contributing to mitochondrial dysfunction during the natural aging process. biorxiv.orgbiorxiv.org Restoring PC levels through dietary supplementation has been shown to restore mitochondrial integrity in late life in model organisms. biorxiv.org
The table below outlines research findings concerning the influence of phosphatidylcholine on mitochondrial structure and maintenance.
Table 2: Research Findings on the Role of Phosphatidylcholine in Mitochondrial Maintenance
| Aspect of Mitochondrial Maintenance | Role of Phosphatidylcholine (PC) | Specific Research Observations | Source(s) |
| Mitochondrial Morphology | Regulates mitochondrial division | Inhibition of PC biogenesis leads to mitochondrial fragmentation due to enhanced division, a process driven by the Dnm1 protein in yeast. | nih.gov |
| Aging | PC synthesis declines with age, triggering mitochondrial dysfunction | An aging-associated decline in PC synthesis leads to the disruption of the mitochondrial network. Boosting PC levels can restore mitochondrial integrity. | biorxiv.orgbiorxiv.org |
| Membrane Integrity | Essential for the structure of mitochondrial membranes | As the most abundant phospholipid, PC is critical for the formation and stability of the inner and outer mitochondrial membranes and their cristae. | nih.govrupress.org |
Molecular Species Diversity of Phosphatidylcholine and Functional Implications
Classification of Phosphatidylcholine Species Based on sn-1 and sn-2 Acyl Chains
Phosphatidylcholines can be categorized into three main classes based on the chemical bond at the sn-1 position of the glycerol (B35011) backbone: diacyl, alkylacyl, and alkenylacyl species. nih.gov This classification underscores the structural heterogeneity of PCs and has significant functional consequences.
Diacyl-Phosphatidylcholine Species
Diacyl-phosphatidylcholines are characterized by two fatty acids linked to the glycerol backbone via ester bonds at both the sn-1 and sn-2 positions. waters.com This is the most common form of phosphatidylcholine. The diversity within this class is generated by the various combinations of fatty acids of different lengths and degrees of unsaturation that can be incorporated. nih.gov For instance, a diacyl-PC can have two saturated fatty acids, one saturated and one unsaturated, or two unsaturated fatty acids. This variability in acyl chain composition is crucial for modulating the biophysical properties of cell membranes. arxiv.orgresearchgate.net
Interactive Data Table: Examples of Diacyl-Phosphatidylcholine Species
| Common Name | Abbreviation | sn-1 Fatty Acid | sn-2 Fatty Acid |
|---|---|---|---|
| Dipalmitoylphosphatidylcholine | DPPC | Palmitic acid (16:0) | Palmitic acid (16:0) |
| Palmitoyl-oleoyl-phosphatidylcholine | POPC | Palmitic acid (16:0) | Oleic acid (18:1) |
| Dioleoylphosphatidylcholine | DOPC | Oleic acid (18:1) | Oleic acid (18:1) |
| Stearoyl-arachidonoyl-phosphatidylcholine | SAPC | Stearic acid (18:0) | Arachidonic acid (20:4) |
Alkylacyl-Phosphatidylcholine (Plasmanyl-PC) Species
Alkylacyl-phosphatidylcholines, also known as plasmanyl-PCs, feature a fatty alcohol attached to the sn-1 position of the glycerol backbone through an ether linkage. biorxiv.orglipotype.com The sn-2 position is occupied by a fatty acid connected via an ester bond. The ether bond at the sn-1 position is more resistant to chemical and enzymatic degradation compared to the ester bond found in diacyl-PCs. Plasmanyl-PCs are important constituents of membranes in various tissues, particularly in neutrophils. lipotype.com Their presence can influence membrane stability and signaling pathways. While they are structurally similar to plasmenyl-PCs, they can be distinguished analytically. biorxiv.org
Interactive Data Table: Examples of Alkylacyl-Phosphatidylcholine (Plasmanyl-PC) Species
| Abbreviation | sn-1 Alkyl Chain | sn-2 Acyl Chain |
|---|---|---|
| PC(O-16:0/18:1) | 16:0 Alkyl | Oleic acid (18:1) |
| PC(O-16:0/20:4) | 16:0 Alkyl | Arachidonic acid (20:4) |
| PC(O-18:0/18:2) | 18:0 Alkyl | Linoleic acid (18:2) |
Alkenylacyl-Phosphatidylcholine (Plasmenyl-PC / Plasmalogen-PC) Species
Alkenylacyl-phosphatidylcholines, commonly referred to as plasmenyl-PCs or PC plasmalogens, are a distinct subclass of ether lipids. They are defined by a fatty alcohol linked to the sn-1 position via a vinyl-ether bond (1-O-alk-1'-enyl). biorxiv.orgfrontiersin.org Similar to plasmanyl-PCs, the sn-2 position is ester-linked to a fatty acid, which is often a polyunsaturated fatty acid (PUFA). frontiersin.org The vinyl-ether bond gives plasmalogens unique chemical properties, including the ability to act as endogenous antioxidants, protecting cells from oxidative stress. nih.gov Plasmalogens are abundant in the nervous system, heart, and immune cells. nih.gov
Interactive Data Table: Examples of Alkenylacyl-Phosphatidylcholine (Plasmenyl-PC) Species
| Abbreviation | sn-1 Alkenyl Chain | sn-2 Acyl Chain |
|---|---|---|
| PC(P-16:0/18:1) | 16:0 Alkenyl | Oleic acid (18:1) |
| PC(P-18:0/20:4) | 18:0 Alkenyl | Arachidonic acid (20:4) |
| PC(P-18:1/18:2) | 18:1 Alkenyl | Linoleic acid (18:2) |
Positional Specificity of Fatty Acyl Chains (sn-1 vs. sn-2)
A notable feature of many naturally occurring phosphatidylcholines is the non-random distribution of fatty acids between the sn-1 and sn-2 positions of the glycerol backbone. nih.gov Generally, the sn-1 position is esterified with a saturated fatty acid (e.g., palmitic acid or stearic acid), while the sn-2 position is typically occupied by an unsaturated fatty acid (e.g., oleic acid, linoleic acid, or arachidonic acid). nih.govwikipedia.org This asymmetric arrangement is crucial for the proper packing and function of phospholipids (B1166683) in biological membranes. nih.gov However, there are exceptions, and the specific pairing of fatty acids can vary significantly between different cell types and even within different organelles of the same cell. nih.govnih.gov For example, studies in mouse brain have identified an abundance of PC species containing the polyunsaturated fatty acid docosahexaenoic acid (22:6) at the sn-1 position, which deviates from the general rule. nih.gov This positional specificity is maintained by a continuous process of deacylation and reacylation known as the Lands cycle.
Impact of Acyl Chain Unsaturation and Length on Membrane Properties
The length and degree of unsaturation of the fatty acyl chains in phosphatidylcholine molecules have a profound impact on the biophysical properties of cell membranes, including fluidity, thickness, and permeability. researchgate.net
Acyl Chain Unsaturation: The presence of double bonds in fatty acyl chains, particularly cis-double bonds, introduces kinks into the hydrocarbon chain. arxiv.org These kinks disrupt the tight packing of phospholipid molecules, increasing the spacing between them. researchgate.net This leads to:
Increased Membrane Fluidity: By reducing van der Waals interactions between adjacent acyl chains, unsaturation increases the lateral diffusion of lipids, making the membrane more fluid. arxiv.orgresearchgate.net
Decreased Bilayer Thickness: The kinks in unsaturated chains can lead to a reduction in the effective length of the acyl chain, which generally results in a thinner lipid bilayer. arxiv.org
Altered Permeability: Increased fluidity can affect the permeability of the membrane to water and small solutes.
Acyl Chain Length: The length of the fatty acyl chains also significantly influences membrane structure:
Increased Bilayer Thickness: Longer acyl chains lead to a thicker and more ordered membrane bilayer due to increased hydrophobic interactions and van der Waals forces. arxiv.org
Decreased Membrane Fluidity: Longer, saturated acyl chains can pack more tightly together, which increases van der Waals forces and reduces the lateral mobility of the lipids, resulting in a more rigid membrane structure. arxiv.orgresearchgate.net Biological membranes typically require acyl chains in the range of 14 to 18 carbons to maintain stability at physiological temperatures. researchgate.net
The interplay between acyl chain length and unsaturation allows cells to precisely regulate membrane properties in response to environmental changes, a process known as homeoviscous adaptation.
Oxidized Phosphatidylcholines (OxPCs)
Phosphatidylcholines, particularly those containing polyunsaturated fatty acids at the sn-2 position, are highly susceptible to oxidation by reactive oxygen species (ROS). nih.govphysiology.org This oxidation leads to the formation of a complex group of molecules known as oxidized phosphatidylcholines (OxPCs). OxPCs can be broadly categorized into two groups: those with full-length, modified acyl chains and those with fragmented, shorter sn-2 chains resulting from oxidative cleavage. bac-lac.gc.ca
The formation of OxPCs can have significant pathological consequences. These molecules are recognized as damage-associated molecular patterns by the innate immune system and can trigger a variety of cellular responses. pnas.org Research has shown that OxPCs can:
Induce inflammation and contribute to the development of atherosclerosis. nih.govpnas.org
Cause cell stress, loss of viability, and disrupt epithelial barrier function. physiology.org
Trigger specific forms of cell death, such as ferroptosis, in cardiomyocytes during ischemia-reperfusion injury. bac-lac.gc.caphysiology.org
Impair mitochondrial function and lead to further lipid peroxidation in a self-propagating cycle. physiology.org
Specific examples of bioactive OxPCs include 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), which are formed from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine. nih.gov These oxidized species can interact with cellular receptors and other molecules, leading to a cascade of downstream signaling events that contribute to disease pathogenesis. nih.govpnas.org
Formation and Structural Characteristics of Oxidized Phosphatidylcholine Species
The presence of polyunsaturated fatty acids (PUFAs), particularly at the sn-2 position, makes phosphatidylcholine a prime target for oxidation by reactive oxygen species (ROS). nih.gov This process, a key component of oxidative stress, leads to the formation of a heterogeneous group of molecules known as oxidized phosphatidylcholines (OxPC).
The formation of OxPC is initiated when ROS, such as hydroxyl radicals, attack the double bonds of a PUFA chain. This is a common process, especially in inflammatory conditions. nih.gov The initial products are often fatty acid hydroperoxides. nih.gov These intermediates are unstable and can undergo further reactions, including fragmentation of the acyl chain. This fragmentation results in the generation of truncated phosphatidylcholine species, where the original long PUFA chain at the sn-2 position is replaced by a shorter, oxygenated acyl group. nih.govmdpi.com
Two of the most well-characterized truncated OxPC species are:
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) : This molecule features a five-carbon chain with a reactive aldehyde group at its end. mdpi.com
1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) : This species contains a five-carbon dicarboxylic acid (glutarate) esterified at the sn-2 position, terminating in a carboxyl group. nih.govmdpi.com
These oxidative modifications introduce significant structural changes. The addition of polar aldehyde and carboxyl groups makes OxPCs more polar than their precursor phospholipids. mdpi.com This change in polarity alters their interaction with other lipids and proteins, affecting membrane structure and function. For example, while their precursor, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC), is a typical bilayer-forming lipid, the resulting truncated OxPCs like POVPC and PGPC tend to form micelles in aqueous solutions. mdpi.com
Table 1: Change in Fatty Acid Composition of Phosphatidylcholine Upon Oxidation
| Fatty Acid Type | Unoxidized PC (%) | Oxidized PC (%) | Percent Change |
| Total Saturated Fatty Acids | 45.6 | 52.5 | +15.1% |
| Linoleic Acid (18:2) | N/A | N/A | -8.1% |
| Docosahexaenoic Acid (22:6) | N/A | N/A | -38.6% |
| Data adapted from studies on the compositional changes in PC during oxidation. Absolute initial percentages for individual unsaturated fatty acids were not specified in the source material, but the relative decrease was reported. nih.gov |
Role in Lipid Peroxidation Mechanisms
Lipid peroxidation is the oxidative degradation of lipids, proceeding via a free-radical chain reaction mechanism that consists of three main stages: initiation, propagation, and termination. youtube.com Phosphatidylcholines, due to their abundance and susceptibility to oxidation, play a central role in these mechanisms, particularly in the membranes of cells and lipoproteins.
Initiation: The process begins when a reactive oxygen species abstracts a hydrogen atom from a methylene (B1212753) group of a PUFA on a phosphatidylcholine molecule, creating a lipid radical. youtube.comyoutube.com
Propagation: The lipid radical is unstable and reacts rapidly with molecular oxygen to form a lipid peroxyl radical. youtube.com This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA on another lipid molecule, thereby propagating the chain reaction. youtube.com This step generates a lipid hydroperoxide (a form of OxPC) and a new lipid radical, which continues the cascade. youtube.com During the oxidation of low-density lipoprotein (LDL), this propagation leads to a dramatic decrease in PUFA-containing PC species and a sharp increase in lipid hydroperoxides and lysophosphatidylcholine (B164491) (lysoPC). nih.gov
Termination: The chain reaction terminates when two radical species react with each other to form a stable, non-radical product. youtube.comyoutube.com However, the damage has already been done. The accumulation of OxPC and their breakdown products disrupts membrane integrity and can lead to the formation of covalent adducts with proteins, impairing their function. nih.gov For example, during LDL oxidation, OxPC can form adducts with the apolipoprotein B (apoB), a modification linked to the pathological uptake of LDL by scavenger receptors. nih.govpnas.org
The products of phosphatidylcholine peroxidation, such as POVPC and PGPC, are not merely inert byproducts. They are biologically active molecules that can signal cellular responses associated with inflammation and cell death. nih.gov The generation of these specific OxPC structures within membranes serves as a molecular pattern that can be recognized by the innate immune system. pnas.org
Table 2: Stages of Lipid Peroxidation Involving Phosphatidylcholine (PC)
| Stage | Description | Key Reactants | Key Products |
| Initiation | A reactive oxygen species (e.g., •OH) attacks a PUFA on a PC molecule, removing a hydrogen atom. | PC with PUFA, ROS | PC lipid radical |
| Propagation | The PC lipid radical reacts with oxygen, then abstracts a hydrogen from another PUFA-containing molecule. | PC lipid radical, O₂, another PUFA-containing molecule | PC hydroperoxide, new lipid radical |
| Termination | Two radical species react to form a stable, non-radical product, ending the chain reaction. | Two radical species (e.g., two lipid radicals) | Non-radical lipid product |
| This table summarizes the fundamental free-radical chain reaction mechanism of lipid peroxidation as it applies to phosphatidylcholine. youtube.comyoutube.com |
Mass Spectrometry-Based Lipidomics for Phosphatidylcholine Analysis
Mass spectrometry (MS) has become an indispensable tool for the detailed analysis of phosphatidylcholines (PCs), enabling the identification and quantification of numerous molecular species within complex biological mixtures. The versatility of MS allows for various ionization and fragmentation strategies, each providing unique insights into the structure of these lipids.
Structural Characterization of Intact Phosphatidylcholine Species
The initial step in the mass spectrometric analysis of phosphatidylcholines often involves the characterization of the intact molecule. This provides crucial information on the total number of carbons and the degree of unsaturation in the fatty acyl chains. High-resolution mass spectrometers, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) instruments, can provide highly accurate mass measurements, which aids in the confident assignment of elemental compositions. nih.gov In-source fragmentation in techniques like MALDI/TOF MS can also provide structural information from intact species. nih.gov
| Analytical Approach | Information Obtained | Example Application |
|---|---|---|
| High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR) | Accurate mass of the intact molecule, allowing for the determination of elemental composition (number of carbons and double bonds in acyl chains). | Distinguishing between isobaric species, such as diacyl and acyl-alkyl glycerophospholipids. |
| In-Source Fragmentation (e.g., MALDI/TOF MS) | Generation of fragment ions from the intact molecule within the ion source, providing preliminary structural information. | Rapid initial characterization of phosphatidylcholine species in a sample. nih.gov |
Tandem Mass Spectrometry Techniques
Tandem mass spectrometry (MS/MS or MSn) is a powerful technique that involves the isolation of a specific ion, its fragmentation, and the analysis of the resulting fragment ions. This approach provides detailed structural information, including the identity and position of the fatty acyl chains and the location of double bonds.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are widely used fragmentation techniques in lipidomics. In CID, precursor ions are activated by collision with a neutral gas, leading to fragmentation. premierbiosoft.com A characteristic fragment ion for protonated phosphatidylcholines in positive ion mode CID is the phosphocholine (B91661) headgroup at m/z 184. acs.orgosu.edu HCD is a beam-type CID technique that offers higher fragmentation energy and is often performed in Orbitrap mass spectrometers. premierbiosoft.comnih.gov This can lead to more extensive fragmentation and the generation of a wider range of informative fragment ions. nih.gov
Key differences in the fragmentation patterns between CID and HCD can be exploited for more comprehensive structural analysis. For instance, HCD can provide better recovery of peptide sequence ions compared to CID in some applications. ubc.ca While both techniques can identify the fatty acyl composition, the relative abundances of fragment ions can differ, providing complementary information. nih.gov
| Technique | Principle | Key Fragment Ions for Phosphatidylcholines | Advantages | Limitations |
|---|---|---|---|---|
| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions through collision with a neutral gas at relatively low energies. premierbiosoft.com | Dominant phosphocholine headgroup ion at m/z 184 (positive ion mode). acs.orgosu.edu Ions corresponding to the neutral loss of the fatty acyl chains. | Well-established and widely available. | Can have a low-mass cutoff, potentially losing some informative fragment ions. nih.gov |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type collisional activation with higher energy, often used with Orbitrap analyzers. premierbiosoft.com | Phosphocholine headgroup ion at m/z 184, along with more abundant fragment ions corresponding to the fatty acyl chains. acs.org | No low-mass cutoff, provides high-resolution fragment ion spectra, and can generate a richer fragmentation pattern. nih.gov | Acquisition speed can be slower than CID in some instrument configurations. nih.gov |
Determining the precise location of double bonds within the fatty acyl chains of phosphatidylcholines is a significant analytical challenge. Ultraviolet Photodissociation (UVPD) has emerged as a powerful technique to address this. nih.govsemanticscholar.orgwesleyan.edu In UVPD, ions are irradiated with high-energy photons (e.g., at 193 nm), leading to fragmentation. semanticscholar.org This high-energy activation induces cleavage of the carbon-carbon bonds adjacent to the double bond, resulting in a pair of diagnostic fragment ions with a characteristic mass difference of 24 Da. nih.govsemanticscholar.orgnih.gov This allows for the unambiguous assignment of double bond positions.
A hybrid approach combining HCD and UVPD in an MS3 experiment can provide even more comprehensive structural information, allowing for the simultaneous determination of the sn-position of the acyl chains and the location of the double bonds. nih.gov
| Technique | Principle | Diagnostic Fragmentation | Application Example |
|---|---|---|---|
| Ultraviolet Photodissociation (UVPD) | Fragmentation of ions induced by absorption of high-energy photons (e.g., 193 nm). semanticscholar.org | Cleavage of C-C bonds adjacent to a double bond, producing a characteristic mass difference of 24 Da between fragment ions. nih.govsemanticscholar.orgnih.gov | Differentiation of PC 16:0/18:1(n-9) and PC 18:1(n-9)/16:0 isomers by identifying the specific location of the double bond in the 18:1 acyl chain. semanticscholar.orgwesleyan.edunih.gov |
Oxidized phosphatidylcholines (OxPCs) are implicated in various physiological and pathological processes. Their structural characterization is crucial for understanding their biological roles. Matrix-Assisted Laser Desorption/Ionization tandem mass spectrometry (MALDI MSn) is a valuable tool for the analysis of these modified lipids. amolf.nlamolf.nlwayne.edu MALDI is a soft ionization technique that is well-suited for the analysis of complex biological molecules. nih.govnih.gov
In the analysis of OxPCs, MSn experiments (MS2, MS3, and even MS4) can provide detailed structural information. amolf.nlamolf.nlwayne.edu For instance, MS2 of protonated or sodiated OxPCs yields fragment ions related to the headgroup and the fatty acid substituents. Further fragmentation in MS3 can reveal details about the specific oxidative modification. For example, a neutral loss of CO2 (44 Da) can indicate the presence of a terminal carboxylic acid. amolf.nlamolf.nlwayne.edu
| MSn Stage | Precursor Ion | Key Fragment Ions/Neutral Losses | Structural Information Gained |
|---|---|---|---|
| MS2 | [M+H]+ or [M+Na]+ of OxPC | Ions related to the phosphocholine headgroup and fatty acyl chains. | Confirmation of the phospholipid class and initial information on the acyl chains. amolf.nlamolf.nlwayne.edu |
| MS3 | [M+Na - N(CH3)3]+ | Neutral loss of CO2 (44 Da). | Indicates the presence of a terminal carboxylic acid modification on the fatty acyl chain. amolf.nlamolf.nlwayne.edu |
| MS4 | [M+Na - HPO4(CH2)2N(CH3)3]+ | Fragmentation pathways dependent on the sn-2 fatty acid chain length and functional group. | Detailed characterization of the oxidized fatty acyl chain structure. amolf.nlamolf.nl |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is another soft ionization technique widely used in lipidomics. It is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex lipid mixtures. In positive ion mode ESI-MS, phosphatidylcholines readily form protonated molecules [M+H]+. nih.gov Tandem mass spectrometry of these ions typically yields a prominent fragment ion at m/z 184, corresponding to the phosphocholine headgroup. nih.gov Negative ion mode ESI-MS can also be employed, often with the addition of an acetate source to form [M+acetate]- adducts, which can then be fragmented to provide information about the fatty acyl chains. nih.gov
| Ionization Mode | Precursor Ion | Characteristic Fragment Ion(s) | Structural Information |
|---|---|---|---|
| Positive Ion | [M+H]+ | m/z 184 (phosphocholine headgroup) | Confirms the presence of a phosphatidylcholine. nih.gov |
| Negative Ion | [M+acetate]- | Fragment ions corresponding to the loss of the fatty acyl chains. | Identification of the fatty acyl substituents. nih.gov |
Chromatographic Separation Techniques
Combining liquid chromatography with mass spectrometry (LC-MS) is a robust and widely used approach for the detailed analysis of 1,2-diacyl-sn-glycero-3-phosphocholine. mdpi.com This hyphenated technique leverages the separation power of LC to resolve complex lipid mixtures before they are introduced into the mass spectrometer for detection and identification. mdpi.com This pre-separation step minimizes ion suppression effects and allows for the differentiation of isomeric and isobaric species that would be indistinguishable by MS alone. nih.govresearchgate.net
Both normal-phase and reversed-phase LC can be employed. Normal-phase LC separates lipids based on the polarity of their head groups, effectively separating phosphatidylcholines from other lipid classes like phosphatidylethanolamines and phosphatidylserines. nih.gov Reversed-phase LC, on the other hand, separates lipids based on the length and degree of unsaturation of their acyl chains, providing detailed information on the molecular species within the phosphatidylcholine class. mdpi.com The effluent from the LC column is directed into an ESI source, where the lipid molecules are ionized before entering the mass spectrometer for analysis. aocs.org This powerful combination enables both the quantification and detailed structural characterization of a vast number of individual phosphatidylcholine species in biological samples. mdpi.comnih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for separating the individual molecular species of this compound. nih.govlibretexts.orgresearchgate.net In this method, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase. nih.govlibretexts.orgtandfonline.com The separation is based on the hydrophobic interactions between the fatty acyl chains of the phosphatidylcholine molecules and the non-polar stationary phase. nih.govresearchgate.net
Several key principles govern the separation:
Chain Length: The retention time increases as the total number of carbon atoms in the fatty acyl chains increases. Longer chains have stronger hydrophobic interactions with the stationary phase and thus elute later. nih.gov
Degree of Unsaturation: The retention time decreases as the number of double bonds in the fatty acyl chains increases. nih.gov The presence of a double bond introduces a "kink" in the acyl chain, reducing its surface area available for hydrophobic interaction with the stationary phase. The first double bond has the most significant effect on reducing retention time. nih.gov
By coupling RP-HPLC with a detector like a UV detector (at low wavelengths, ~205 nm) or, more powerfully, a mass spectrometer, researchers can resolve and identify a large number of distinct phosphatidylcholine molecular species from sources like egg yolk, bovine brain, and porcine liver. nih.gov This technique is also crucial for separating positional isomers, such as distinguishing between PC(16:0/18:1) and PC(18:1/16:0), which can be achieved with high-resolution UPLC systems.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly important technique for the analysis of phospholipids, particularly oxidized forms of this compound. nih.gov Unlike reversed-phase chromatography that separates based on hydrophobicity, HILIC separates compounds based on their polarity. nih.gov It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. nih.gov
When coupled with high-resolution mass spectrometry (like Orbitrap), HILIC-MS provides a powerful platform for the identification and characterization of a wide array of oxidized phosphatidylcholine species. nih.govnih.govresearchgate.net This approach has been successfully used to identify dozens of oxidized PC species in copper-oxidized human low-density lipoprotein (LDL), demonstrating its superior coverage compared to reversed-phase methods for this specific application. nih.gov
| Technique | Separation Principle | Primary Application for Phosphatidylcholine | Reference |
|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Hydrophobicity of acyl chains (length and unsaturation). | Separation of individual molecular species and positional isomers. | nih.govresearchgate.net |
| Hydrophilic Interaction (HILIC) | Polarity of the entire molecule, primarily the head group. | Separation of lipid classes and analysis of more polar species like oxidized phosphatidylcholines. | nih.govnestgrp.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and conformational information about this compound in solution. beilstein-journals.org ¹H NMR and ¹³C NMR are used to confirm the identity and structure of these molecules by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms in the glycerol backbone, acyl chains, and phosphocholine head group. beilstein-journals.orgchemicalbook.com
¹H NMR has been instrumental in studying the conformational properties of phosphatidylcholines. beilstein-journals.org For example, analysis of the signals for the protons on the glycerol backbone can reveal the preferred conformation and helical properties around the 1,2-diacyl moiety. beilstein-journals.org This type of analysis has shown that the sn-3 phosphocholine group has a significant effect on stabilizing a specific conformer, which is important for understanding the molecule's behavior in different solvent environments. beilstein-journals.org
Furthermore, NMR is a valuable tool for determining the enantiomeric purity of synthetic phosphatidylcholines, which is critical for their use in applications like liposomal drug delivery systems. mdpi.comresearchgate.net By using chiral derivatizing agents, such as a chiral boronic acid, the enantiomers of sn-glycero-3-phosphocholine (obtained after removing the acyl chains) can be converted into diastereomers. mdpi.comresearchgate.net These diastereomers exhibit distinct and well-resolved signals in the ¹H NMR spectrum, particularly for the choline (B1196258) methyl groups, allowing for the direct integration and precise quantification of the enantiomeric excess. mdpi.comresearchgate.net
Emerging Research Areas and Unresolved Questions in Phosphatidylcholine Biology
Detailed Molecular Mechanisms of Phosphatidylcholine Depletion and Cell Death
The disruption of phosphatidylcholine (PC) homeostasis is strongly linked to growth arrest and cell death, including both apoptosis and necrosis. caldic.comnih.gov Perturbing PC levels, for instance by inhibiting the CDP-choline pathway, can trigger cell death, though the precise signaling cascades are not fully defined. nih.govresearchgate.net Several hypotheses have been proposed to explain how a cell senses and responds to PC depletion. One theory suggests the existence of a PC-binding sensor protein that, when unbound due to low PC levels, initiates a death signal. caldic.comresearchgate.net Another hypothesis posits that the depletion of PC induces physical changes in subcellular structures, such as the condensation of the nucleus or swelling of mitochondria, which directly engages the apoptotic machinery. caldic.comresearchgate.net A third mechanism proposes that altered PC levels change the composition of membrane microdomains, leading to the activation of death receptors embedded within them. caldic.com
Studies have shown that cell death induced by choline (B1196258) deficiency can be blocked by caspase inhibitors, indicating that the process is mediated by a caspase-dependent pathway. caldic.comresearchgate.net However, the initial trigger remains unclear, as supplementing with exogenous PC does not always rescue the cells, suggesting that choline deficiency may affect other cellular processes beyond just PC synthesis. caldic.com The induction of apoptosis by some agents is also linked to the catabolism of sphingomyelin (B164518) and the accumulation of pro-apoptotic ceramides, a process that can be influenced by PC synthesis pathways. caldic.com
| Proposed Mechanism | Description | Key Cellular Events |
| PC Sensor Protein | A hypothetical protein binds to PC, acting as a sensor for its intracellular levels. A drop in the PC-to-protein ratio activates the sensor. | Initiation of a signaling cascade leading to apoptosis. |
| Subcellular Structural Changes | Depletion of PC causes physical alterations to organelles like the nucleus and mitochondria. | Nuclear condensation, mitochondrial swelling, direct interception of the apoptotic pathway. caldic.com |
| Membrane Microdomain Alteration | Changes in PC levels modify the lipid environment of membrane-bound signaling proteins, such as death receptors. | Activation of death receptors and initiation of extrinsic apoptotic signaling. caldic.com |
| Caspase-Dependent Pathway | Choline deficiency-induced apoptosis is mediated by the activation of caspases. | Activation of caspase-8, -9, and -3, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov |
Regulation of Choline Transport and its Impact on Phosphatidylcholine Homeostasis in Disease
As a charged molecule, choline cannot freely diffuse across membranes and requires protein transporters. nih.gov The regulation of choline transport is critical for maintaining PC homeostasis, and its dysregulation is implicated in several diseases. The choline transporter-like (CTL) protein family, particularly CTL1 (also known as SLC44A1), plays a ubiquitous role in transporting choline for PC synthesis. nih.govebi.ac.ukdrugbank.com CTL1 is found in both the plasma membrane and the inner mitochondrial membrane, highlighting its importance in providing choline for PC synthesis in multiple cellular locations. nih.govwikipedia.org
In the nervous system, cerebral choline metabolism is vital for normal brain function. nih.gov Mutations in the SLC44A1 gene that encodes for CTL1 have been identified as the cause of a novel form of childhood-onset neurodegeneration, characterized by progressive ataxia, cognitive decline, and cerebellar atrophy. nih.gov Functional analysis of these mutations showed diminished choline transport, leading to impaired membrane homeostasis of other phospholipids (B1166683) even as the cells attempt to preserve PC levels. nih.gov
Conversely, many cancer cells exhibit elevated levels of choline and phosphocholine (B91661), which correlates with malignancy. nih.gov These rapidly proliferating cells have a high demand for membrane synthesis. Overexpression of CTL1 has been detected in various cancer cell lines, including breast, prostate, and colon cancer, where it facilitates the increased choline uptake necessary for rapid membrane assembly. nih.gov Inhibition of CTL1-mediated choline transport has been shown to inhibit the growth of some cancer cell lines and induce apoptosis, making it an emerging target in oncology. nih.gov
| Choline Transporter | Location | Function & Disease Relevance |
| High-affinity Choline Transporter (ChT/SLC5A7) | Presynaptic nerve terminals | Mediates choline uptake for acetylcholine (B1216132) synthesis. Mutations are linked to certain forms of distal hereditary motor neuropathy. wikipedia.org |
| Choline Transporter-Like Protein 1 (CTL1/SLC44A1) | Plasma membrane, inner mitochondrial membrane (ubiquitous) | Transports choline for PC synthesis. nih.govdrugbank.com Mutations cause childhood-onset neurodegeneration. nih.gov Overexpressed in various cancers. nih.gov |
| Choline Transporter-Like Protein 2 (CTL2/SLC44A2) | Plasma membrane, highly expressed on mitochondrial membrane | Involved in choline transport. wikipedia.org |
Pharmacological Modulation of Phosphatidylcholine Metabolic Enzymes (e.g., LPCATs)
Enzymes that remodel PC, such as lysophosphatidylcholine (B164491) acyltransferases (LPCATs), are becoming significant pharmacological targets. LPCATs catalyze the transfer of an acyl group to lysophosphatidylcholine (LPC) to form PC, a key step in the "Land's cycle" of phospholipid remodeling. nih.gov There are different isoforms of these enzymes with distinct roles.
LPCAT1 is highly expressed in the lungs and is essential for producing dipalmitoyl-phosphatidylcholine, the primary component of pulmonary surfactant necessary for respiration. nih.govresearchgate.net LPCAT2, on the other hand, is activated and upregulated in inflammatory cells during an inflammatory response, where it biosynthesizes Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation. nih.govresearchgate.net
This functional distinction makes LPCAT2 a promising target for developing novel anti-inflammatory drugs. A key challenge is to create inhibitors that are specific for LPCAT2 to avoid the adverse respiratory side effects that would result from inhibiting LPCAT1. nih.gov High-throughput screening has led to the identification of selective LPCAT2 inhibitors, such as N-phenylmaleimide derivatives, which compete with acetyl-CoA and suppress PAF production in macrophages. nih.govresearchgate.net Another enzyme, LPCAT3, has been identified as a key regulator of the acyl-chain composition of phospholipids. The selective LPCAT3 inhibitor (R)-HTS-3 was shown to remodel the phospholipid content of human cells and protect them from ferroptosis, a form of iron-dependent cell death. axonmedchem.com
| Enzyme | Function | Pharmacological Modulators | Therapeutic Potential |
| LPCAT1 | Produces dipalmitoyl-PC for lung surfactant. nih.govresearchgate.net | - | Inhibition is undesirable due to respiratory function. |
| LPCAT2 | Biosynthesizes Platelet-Activating Factor (PAF) in inflammatory cells. nih.govresearchgate.net | N-phenylmaleimide derivatives (selective inhibitors). nih.gov | Treatment of PAF-related inflammatory diseases. nih.gov |
| LPCAT3 | Remodels acyl-chain composition of phospholipids. axonmedchem.com | (R)-HTS-3 (selective inhibitor). axonmedchem.com | Protection against ferroptosis-related conditions. axonmedchem.com |
Correlation between Specific Phosphatidylcholine Species and Cellular States
The term "phosphatidylcholine" refers to a class of lipids, and individual PC species can vary significantly based on the length and saturation of their two fatty acyl chains. Lipidomics studies are revealing that the profile of these specific PC species can be a signature of a particular cellular state, such as lineage, differentiation, or disease. nih.govrsc.org
For example, significant differences in PC composition have been observed among various prostate cancer cell lines. nih.gov Shotgun lipidomics analysis showed that in the LNCaP prostate cancer cell line, the species PC 34:1 (PC with a total of 34 carbons and one double bond in its acyl chains) constituted about 48% of the total PC. In contrast, in the PC3 cell line, PC 34:1 made up only about 26% of the total PC. nih.gov Such distinct lipidomic signatures suggest that the regulation of specific PC species is tightly linked to the cell's phenotype. nih.gov
Furthermore, the cellular environment and nutrient availability can directly alter the PC profile. When C2C12 myoblast cells were cultured with docosahexaenoic acid (DHA), there was a noticeable increase in DHA-containing PC species, such as PC 38:6 and PC 40:6. nih.gov Broader studies comparing cultured cells to primary tissues have found that cultured cell lines are often characterized by a scarcity of polyunsaturated lipids compared to their in vivo counterparts, a critical consideration for experimental models. rsc.org These correlations between PC species and cellular states are opening new avenues for diagnostics and for understanding the metabolic reprogramming that occurs in diseases like cancer. nih.govnih.gov
| Phosphatidylcholine Species | Associated Cellular State/Condition | Research Finding |
| PC 34:1 | Prostate Cancer | Comprises ~48% of total PC in LNCaP cells vs. ~26% in PC3 cells, indicating a cell-line specific lipid profile. nih.gov |
| DHA-containing PCs (e.g., PC 38:6, PC 40:6) | Nutrient Supplementation | Levels increase significantly in C2C12 cells when cultured in the presence of DHA. nih.gov |
| Polyunsaturated PCs | Cultured vs. Primary Cells | Cultured mammalian cell lines show a general paucity of polyunsaturated lipids compared to primary cells and tissues. rsc.org |
| Glycerophospholipids (general) | Alzheimer's Disease | A decrease in total glycerophospholipids, including PC, is correlated with the loss of neurons in Alzheimer's disease. acs.org |
Unraveling the Complexity of Inter-Organelle Lipid Exchange
The synthesis of phospholipids is compartmentalized within the cell. Most phospholipids, including PC, are synthesized in the endoplasmic reticulum (ER). youtube.comnih.gov However, these lipids are required in all cellular membranes, including those of organelles like mitochondria that cannot synthesize PC themselves. nih.govnih.gov This necessitates a complex and highly regulated system of inter-organelle lipid transport.
The transfer of PC from the ER to mitochondria is essential for mitochondrial biogenesis and function. nih.gov While the precise mechanisms are still being unraveled, it is understood that this transport does not primarily occur through vesicular trafficking. Instead, it is thought to happen at membrane contact sites (MCS), which are areas where the ER and mitochondrial membranes come into close proximity. nih.govyoutube.comcapes.gov.br At these sites, lipid transfer proteins are believed to facilitate the movement of individual lipid molecules between the two bilayers.
The synthesis of PC itself can occur via three main pathways: the CDP-choline pathway, the methylation of phosphatidylethanolamine (B1630911) (PE), and the Land's cycle for acyl chain remodeling. nih.gov The enzymes for these pathways are located in different subcellular compartments (ER, Golgi, mitochondria-associated membranes), further underscoring the need for efficient lipid exchange to maintain the specific phospholipid composition of each organelle's membrane. nih.govnih.govcapes.gov.br Identifying the full cast of proteins involved in this non-vesicular lipid transport and understanding how it is regulated remain major unresolved questions in cell biology.
| Process | Location | Organelles Involved | Mechanism |
| PC Synthesis (CDP-Choline Pathway) | Endoplasmic Reticulum (ER), Golgi, Nuclear Membranes | ER, Golgi, Nucleus | Enzymatic synthesis from cytosolic precursors. nih.gov |
| PE Methylation to PC | Endoplasmic Reticulum (ER) | ER, Mitochondria | PE synthesized in mitochondria is transported to the ER for methylation into PC. nih.gov |
| PC Transport to Mitochondria | ER → Mitochondria | ER, Mitochondria | Occurs at membrane contact sites (MCS), likely facilitated by lipid transfer proteins. nih.govyoutube.comnih.gov |
Role of Phosphatidylcholine in Host-Pathogen Interactions at the Membrane Level
Phosphatidylcholine is a hallmark of eukaryotic membranes and is generally absent in most bacteria. wikipedia.orgnih.gov However, a significant minority of bacterial species, particularly those that interact closely with eukaryotic hosts, can synthesize or acquire PC. nih.govresearchgate.net For these bacteria, PC plays a fundamental role in their ability to cause disease or establish symbiotic relationships. nih.gov
For pathogenic bacteria such as Brucella abortus and Legionella pneumophila, the presence of PC in their membranes is required for full virulence. nih.govresearchgate.net Similarly, in the plant symbiont Sinorhizobium meliloti, wild-type levels of PC are necessary to establish an effective root nodule symbiosis. nih.gov The incorporation of PC can alter the physical properties of the bacterial membrane, potentially helping it to mimic the host membrane and evade immune detection.
Some pathogens have evolved to manipulate the host's PC or its components for their own benefit. They may use the choline headgroup, known as phosphorylcholine (B1220837) (ChoP), as a form of molecular mimicry. nih.govnih.gov By decorating their surface with ChoP, pathogens can bind to host receptors, such as the platelet-activating factor receptor (PAFr), to facilitate adhesion and invasion. nih.gov The intracellular bacterium Legionella pneumophila secretes an enzyme, AnkX, that transfers ChoP from host-derived sources onto a host GTPase, disrupting host cell endosome formation and aiding bacterial survival. nih.gov Furthermore, some intracellular bacteria can alter and incorporate host PC directly into their own membranes to support replication. nih.gov
| Pathogen/Symbiont | Role of Phosphatidylcholine (PC) or Phosphorylcholine (ChoP) | Mechanism of Action |
| Brucella abortus | Required for full virulence. nih.govresearchgate.net | PC in the bacterial membrane contributes to pathogenic processes. |
| Legionella pneumophila | Required for full virulence; manipulates host ChoP. nih.govnih.gov | Secretes an enzyme (AnkX) to modify host proteins with ChoP, disrupting cellular functions. nih.gov |
| Streptococcus pneumoniae | Adherence and immune evasion. | Surface expression of ChoP mimics host molecules, aiding in colonization and inhibiting complement deposition. nih.gov |
| Agrobacterium tumefaciens | Essential for causing plant tumors. nih.gov | Mutants lacking PC are unable to successfully infect the host plant. |
| Chlamydia trachomatis | Acquires host lipids for growth. | Modifies and utilizes host PC for its own membrane synthesis during replication. nih.gov |
Molecular Dynamics of Phosphatidylcholine-Protein Interactions and Conformational Changes
The function of many membrane proteins is critically dependent on their interactions with the surrounding lipid bilayer. Phosphatidylcholine, as a major component of this environment, engages in specific and non-specific interactions that can modulate a protein's structure and activity. nih.govd-nb.info Molecular dynamics (MD) simulations have become a powerful tool to study these lipid-protein interactions at an atomic level. d-nb.infoacs.orgbiorxiv.org
These simulations reveal that proteins can create a unique "lipid shell" around themselves, enriching for certain types of lipids, including specific PC species. d-nb.info This local lipid environment can stabilize particular protein conformations. d-nb.info For example, MD simulations of the SLC4 family of bicarbonate transporters showed that these proteins have distinct interaction sites for PC, cholesterol, and other phospholipids. nih.govbiorxiv.org These interactions are thought to play a role in the conformational transitions that are essential for the transport cycle of these proteins. nih.govbiorxiv.org
The binding of PC to a protein can be driven by a combination of forces, including hydrophobic interactions between the lipid acyl chains and the protein's transmembrane domain, as well as electrostatic interactions and hydrogen bonds involving the polar phosphocholine headgroup. nih.gov Elucidating these dynamic interactions is key to understanding how the membrane environment fine-tunes the function of channels, transporters, and receptors, and how changes in membrane PC composition in disease states might lead to protein dysfunction. nih.govd-nb.info
| Protein/Protein Family | Key Findings from MD Simulations | Functional Implication |
| SLC4 Transporters (e.g., AE1, NBCe1) | Identified putative binding sites for PC, cholesterol, and PIP2. nih.govbiorxiv.org | Lipid interactions are likely involved in stabilizing different conformational states (inward-facing vs. outward-facing) and modulating transport activity. nih.govbiorxiv.org |
| Whey Protein Isolate (WPI) | PC binds to specific sites on whey proteins (α-lactalbumin, β-lactoglobulin). | The interaction is driven by hydrophobic forces, hydrogen bonding, and van der Waals forces, affecting the protein's secondary structure. nih.gov |
| General Membrane Proteins | Proteins create unique local lipid environments or "shells" around themselves. d-nb.info | The specific composition of the lipid shell can modulate protein conformation, oligomerization, and overall function. d-nb.info |
Future Directions in Engineering Exosomal Lipid Composition for Research Applications
The engineering of exosomal lipid composition, particularly the modulation of 1,2-diacyl-sn-glycero-3-phosphocholine (phosphatidylcholine, PC), is a burgeoning field with significant potential for research applications. Exosomes, as natural nanocarriers for intercellular communication, have their lipid composition influencing their stability, biogenesis, and interaction with recipient cells. researchgate.netfrontiersin.orgnih.gov Phosphatidylcholine is a major phospholipid component of exosomal membranes, often found in the outer leaflet, and plays a role in the formation of intraluminal vesicles. frontiersin.orgcreative-proteomics.comnih.gov
Recent research has focused on manipulating the PC content of exosomes to enhance their therapeutic and diagnostic utility. One promising strategy involves the simple incubation of exosomes with amphiphilic PC molecules, which insert into the membrane's lipid layer. researchgate.net This method has been shown to create PC-engineered exosomes (PC-Exos) that exhibit significantly enhanced internalization and uptake by tumor cells, in some cases by up to twofold, without altering their fundamental physical and biological properties or drug-loading capacity. researchgate.netresearchgate.net By increasing the intracellular accumulation of therapeutic agents like drugs or RNA, these engineered exosomes show enhanced anti-tumor activity in vitro. researchgate.net
The ability to modify the exosomal surface by altering its lipid composition opens avenues for creating "designer" exosomes for targeted drug delivery. researchgate.net For instance, the lipid profile of exosomes can be tailored to improve their stability, biocompatibility, and targeting ability. creative-proteomics.comresearchgate.net Understanding the specific roles of different lipid classes, such as the enrichment of lyso-phospholipids and the absence of phosphatidylserine (B164497), may enable the design of exosomes capable of crossing biological barriers like the blood-brain barrier. everzom.com
Future research will likely focus on several key areas:
Optimizing Production: Developing methods to increase the in vitro production of exosomes, potentially by manipulating lipids like phosphatidic acid which are involved in exosome secretion. nih.gov
Advanced Engineering: Creating multifunctional hybrid exosomes by fusing them with synthetic liposomes that can be designed to be sensitive to pH, light, or temperature. nih.gov
Targeted Delivery: Decorating exosome surfaces with specific lipid ligands to direct them to desired cell types or tissues. researchgate.net
Glycosylation Modification: Altering the surface glycosylation of extracellular vesicles, which can be influenced by the underlying lipid composition, has been shown to change their biodistribution in the body, allowing for targeted accumulation in specific organs like the lungs or lymph nodes. rsc.org
Lipidomics plays a crucial role in this endeavor, providing the analytical tools to understand the native lipid composition and to verify the results of engineering efforts. nih.govcreative-proteomics.com As our understanding of the relationship between exosomal lipid composition and function deepens, so too will our ability to engineer these vesicles for a wide range of research and therapeutic applications.
Table 1: Impact of Phosphatidylcholine Engineering on Exosome Properties
| Engineering Strategy | Observed Effect | Potential Research Application | Reference |
|---|---|---|---|
| Incubation with exogenous phosphatidylcholine (PC) | Increased PC in exosome membrane; enhanced tumor cell internalization (up to twofold). | Improved intracellular drug delivery for cancer therapy. | researchgate.net |
| Fusion with synthetic liposomes (Freeze-thaw method) | Creation of exosome-liposome hybrids; potential for incorporating exogenous lipids and hydrophilic cargoes. | Development of multifunctional delivery systems with enhanced properties (e.g., pH-sensitivity). | nih.gov |
| Alteration of surface glycosylation | Modified biodistribution in vivo, leading to accumulation in different organs (e.g., lungs). | Targeted delivery of vesicles to specific tissues. | rsc.org |
| Enrichment with lyso-phospholipids | Potential to cross the blood-brain barrier. | Delivery of therapeutics to the central nervous system. | everzom.com |
Addressing Fundamental Questions in Membrane Biology
The peroxidation of membrane lipids, particularly those containing polyunsaturated fatty acids (PUFAs) like certain species of phosphatidylcholine, is a critical mechanism leading to cell death. nih.govnih.gov This process of oxidative degradation is central to a regulated form of cell death known as ferroptosis, which is distinct from apoptosis and necrosis. nih.govresearchgate.net Ferroptosis is characterized by iron-dependent accumulation of lipid hydroperoxides, which ultimately compromises membrane integrity and leads to cell rupture. researchgate.netyoutube.comfrontiersin.org
Recent research has elucidated the direct role of oxidized phosphatidylcholines (OxPCs) in triggering ferroptosis. physiology.orgnih.gov Specific fragmented OxPCs, such as 1-palmitoyl-2-(5'-oxo-valeroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC), have been identified as potent inducers of cell death in cardiomyocytes during ischemia-reperfusion injury. physiology.orgnih.gov These bioactive phospholipid intermediates disrupt mitochondrial function and provoke widespread cell death through ferroptosis. physiology.orgnih.gov
The mechanism involves several key steps:
Initiation: The process begins when free radicals "steal" electrons from lipids within the cell membrane, often targeting the highly reactive hydrogen atoms in PUFAs. youtube.com
Propagation: The initial lipid radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen from a neighboring lipid, propagating a chain reaction. youtube.com
Accumulation of Lipid Peroxides: This chain reaction leads to the excessive accumulation of lipid peroxides within the membrane. nih.gov
Enzyme Inhibition: A crucial element in ferroptosis is the suppression or inhibition of glutathione (B108866) peroxidase 4 (GPX4), the primary enzyme responsible for reducing and detoxifying lipid peroxides in cells. nih.govnih.gov When OxPCs like POVPC and PONPC are present, GPX4 activity is markedly suppressed, leading to the buildup of toxic lipid peroxides. physiology.orgnih.gov
Cell Death: The overwhelming lipid peroxidation alters the physical properties of the membrane, leading to loss of integrity and cell death. nih.gov This process can be attenuated by ferroptosis inhibitors like ferrostatin-1. physiology.orgphysiology.org
Furthermore, studies in organisms like Caenorhabditis elegans have shown that a deficiency in phosphatidylcholine homeostasis increases susceptibility to ferroptosis. nih.govresearchgate.net When PC synthesis is insufficient, the resulting sterility can be rescued by reducing levels of PUFAs, reactive oxygen species (ROS), and iron, indicating that the cell death is mediated by ferroptosis. nih.gov This highlights the critical role of maintaining adequate levels of PC for protecting against lipid peroxidation and subsequent cell death. nih.govresearchgate.net
Table 2: Key Molecules in Phosphatidylcholine Peroxidation and Ferroptosis
| Molecule/Class | Role in Lipid Peroxidation/Ferroptosis | Experimental Finding | Reference |
|---|---|---|---|
| Polyunsaturated Fatty Acids (PUFAs) | Primary substrates for lipid peroxidation due to reactive hydrogen atoms. | Reducing PUFA levels can rescue cell death caused by PC deficiency. | nih.govyoutube.com |
| Oxidized Phosphatidylcholines (OxPCs) | Potent inducers of ferroptotic cell death. | POVPC and PONPC induce cardiotoxicity and suppress GPX4 activity. | physiology.orgnih.gov |
| Glutathione Peroxidase 4 (GPX4) | Key enzyme that reduces and detoxifies lipid peroxides. | Inhibition or deletion of GPX4 leads to accumulation of lipid peroxides and ferroptosis. | nih.govnih.gov |
| Ferrostatin-1 | A potent inhibitor of ferroptosis. | Suppresses cell death induced by OxPCs. | physiology.orgphysiology.org |
| Iron | Essential catalyst for the formation of lipid peroxides in ferroptosis. | Reducing redox-active iron rescues germline ferroptosis in C. elegans. | nih.gov |
Organisms exhibit remarkable adaptability to environmental stressors, and a primary mechanism for this is the modification of their cellular membrane lipid composition. nih.govnih.gov Changes in the levels and types of phospholipids, including this compound, are crucial for maintaining membrane fluidity, integrity, and function under adverse conditions such as temperature fluctuations, pH shifts, and salinity stress. nih.govmdpi.comfrontiersin.org
Temperature Stress: To maintain membrane fluidity at varying temperatures, a process known as homeoviscous adaptation, organisms alter the fatty acid composition of their membrane phospholipids. frontiersin.org
Low Temperatures: Bacteria and plants often increase the proportion of unsaturated and branched-chain fatty acids within their phospholipids. mdpi.comfrontiersin.org This introduces kinks into the fatty acid tails, preventing tight packing and maintaining fluidity in the cold. In the moss Physcomitrium patens, the presence of very long-chain polyunsaturated fatty acids is thought to be an adaptation to cold climates. mdpi.com
High Temperatures: Conversely, at higher temperatures, organisms tend to incorporate more saturated fatty acids to increase membrane rigidity and reduce permeability. frontiersin.org Studies on soil bacteria show that straight-chain fatty acids occur at higher levels at higher temperatures. frontiersin.org
Salinity and pH Stress:
Salinity: Plants under salt stress often modulate their membrane lipid content to cope with ion toxicity and osmotic stress. mdpi.comresearchgate.net Studies on peach seedlings have shown that exogenous application of phosphatidylcholine can significantly increase tolerance to salt stress. mdpi.comresearchgate.net This is partly achieved by promoting the activity of phospholipase D, which converts PC to phosphatidic acid (PA), a signaling molecule involved in stress responses. mdpi.comresearchgate.net In some bacteria, modifications to the phospholipid polar head groups, such as the addition of lysine (B10760008) to phosphatidylglycerol, help reduce the net negative charge of the membrane, providing resistance to certain antimicrobial agents and influencing permeability to osmolytes. nih.gov
pH: The adaptation of membrane lipids to pH appears to be more species-specific. While temperature adaptations often follow common patterns across different bacterial strains, responses to pH can vary significantly from one strain to another. biorxiv.org
These adaptations are not merely correlative; they are fundamental to survival. nih.gov For instance, in the moss P. patens, a developmental shift from the vegetative stage to the reproductive sporophyte stage involves an increase in phosphatidylcholine relative to phosphatidylethanolamine, which is suggested to be a protective mechanism against environmental stresses. mdpi.com The ability to restructure phospholipid acyl chains is one of the most widespread adaptations to environmental challenges. nih.gov
Table 3: Phosphatidylcholine-Related Membrane Adaptations to Environmental Stress
| Environmental Stressor | Organism/System | Observed Change in Membrane Composition | Functional Consequence | Reference |
|---|---|---|---|---|
| Low Temperature | Bacteria, Mosses | Increase in unsaturated and/or branched-chain fatty acids in phospholipids. | Maintains membrane fluidity (homeoviscous adaptation). | mdpi.comfrontiersin.org |
| High Temperature | Bacteria | Increase in saturated, straight-chain fatty acids in phospholipids. | Increases membrane rigidity and stability. | frontiersin.org |
| Salinity | Peach Seedlings (Prunus persica) | Exogenous PC application increases PA production via PLD. | Enhanced salt tolerance and reduced oxidative damage. | mdpi.comresearchgate.net |
| Developmental/Environmental | Moss (Physcomitrium patens) | Increased PC to PE ratio in sporophytes. | Protective mechanism against environmental stress. | mdpi.com |
| General Environmental Insult | Diverse Organisms | Acyl chain and molecular species restructuring in phospholipids. | Ubiquitous adaptation to temperature, pressure, pH, and salinity. | nih.gov |
The movement of phospholipids like this compound between the two leaflets of a biological membrane, known as transverse diffusion or "flip-flop," is an energetically unfavorable process. nih.gov The polar head group of the phospholipid must traverse the hydrophobic core of the bilayer, a slow process that, without assistance, can take hours to days. wikipedia.orgnih.gov To facilitate this essential movement, which is required for membrane biogenesis, signaling, and maintaining lipid asymmetry, cells employ specific membrane proteins. nih.govkhanacademy.org
These protein facilitators are broadly categorized as:
Flippases: These are ATP-dependent enzymes, typically P4-type ATPases, that actively transport specific phospholipids, such as phosphatidylserine and phosphatidylethanolamine, from the exoplasmic (outer) leaflet to the cytosolic (inner) leaflet, helping to establish and maintain membrane asymmetry. nih.govwikipedia.orgyoutube.com
Floppases: Also ATP-dependent, these proteins belong to the ATP-Binding Cassette (ABC) transporter family. They move phospholipids in the opposite direction of flippases, from the cytosolic leaflet to the exoplasmic leaflet. Phosphatidylcholine is a common substrate for floppases. wikipedia.orgyoutube.com
Scramblases: These proteins are ATP-independent and facilitate the bidirectional, non-specific movement of phospholipids across the membrane. nih.govwikipedia.org Their activation, often triggered by signals like an increase in intracellular calcium, leads to the rapid collapse of membrane asymmetry. nih.gov
Research has shown that the rate of phosphatidylcholine flip-flop is influenced by its fatty acid composition. More unsaturated PC species translocate faster across the membrane. nih.gov For example, in human erythrocytes, the half-time for transbilayer equilibration was significantly shorter for the more unsaturated soybean PC (8.1 hours) compared to the more saturated dipalmitoyl-PC (26.9 hours). nih.gov
Specific proteins have been identified that enhance the transbilayer movement of phosphatidylcholine. In reconstituted vesicles, intrinsic proteins from the human erythrocyte membrane, such as glycophorin and band 3, have been shown to increase the rate of PC translocation. nih.gov In plants, the protein ALA10, a phospholipid flippase, is involved in controlling the desaturation of phosphatidylcholine in the endoplasmic reticulum. oup.com Furthermore, the transport of PC between different cellular membranes is mediated by soluble proteins like the phosphatidylcholine transfer protein (PCTP), which can extract a single PC molecule from one membrane and deliver it to another. nih.govwikipedia.org
The coordinated action of these flippases, floppases, scramblases, and transfer proteins is fundamental to controlling the lipid architecture of cell membranes, which in turn dictates membrane function and cellular physiology. nih.govepa.gov
Table 4: Proteins Involved in Phosphatidylcholine Transbilayer Movement
| Protein Class/Name | Family | Energy Dependence | Direction of Transport (PC) | Function | Reference |
|---|---|---|---|---|---|
| Floppases | ABC Transporters | ATP-Dependent | Inner to Outer Leaflet | Actively transport PC to the outer leaflet, maintaining asymmetry. | wikipedia.orgyoutube.com |
| Scramblases | Various | ATP-Independent | Bidirectional | Facilitate rapid, non-specific PC movement, collapsing asymmetry upon activation. | nih.gov |
| Glycophorin / Band 3 | Erythrocyte Integral Proteins | N/A (Facilitated Diffusion) | Bidirectional | Enhance the rate of PC transbilayer movement. | nih.gov |
| Phosphatidylcholine Transfer Protein (PCTP) | Soluble Lipid Transfer Protein | N/A | Inter-membrane | Transports PC between different cellular membranes (e.g., ER to other organelles). | nih.govwikipedia.org |
Q & A
Q. What is the structural configuration of 1,2-Diacyl-sn-glycero-3-phosphocholine, and why is stereochemical verification critical in experimental design?
The compound adopts an sn-3 configuration, where the phosphocholine headgroup is attached to the sn-3 position of the glycerol backbone, with acyl chains esterified at sn-1 and sn-2. Stereochemical accuracy is essential for reproducibility in membrane studies, as incorrect stereochemistry (e.g., sn-1 headgroup attachment) alters lipid packing and bilayer dynamics . Verification methods include:
- NMR spectroscopy : Chiral derivatization with boronic acid probes enables differentiation of sn-3 vs. sn-1 configurations via distinct proton splitting patterns .
- LIPID MAPS® conventions : Default stereochemistry assumes R-configuration at glycerol C-2 and sn-3 headgroup attachment. Deviations require explicit notation (e.g., [S] or [U] for undefined stereochemistry) .
Q. What are the standard synthesis and purification protocols for this compound?
Synthesis typically involves acylation of glycerophosphorylcholine (GPC) using fatty acid anhydrides and potassium salts. Key steps include:
Q. How can researchers quantify phosphatidylcholine content in complex biological matrices?
The Phosphatidylcholine Assay Kit (e.g., Abcam #ab234051) provides a colorimetric method:
- Principle : Enzymatic hydrolysis of PC to choline, followed by choline oxidase/peroxidase-mediated chromogen formation.
- Sample prep : Lipid extraction via Folch method (chloroform:methanol 2:1) to isolate PC from proteins and salts .
- Validation : Calibration curves using synthetic PC standards (e.g., 1,2-dipalmitoyl) ensure linearity (R² > 0.99) .
Advanced Research Questions
Q. How can enantiomeric purity of synthetic this compound be assessed?
A validated NMR method involves:
Methanolysis : Cleave acyl chains to isolate sn-glycero-3-phosphocholine (GPC).
Chiral derivatization : React GPC with (R)- or (S)-configured boronic acid in DMSO-d6.
1H NMR analysis : Distinct splitting patterns (e.g., Δδ = 0.02–0.05 ppm) differentiate enantiomers with >98% purity .
Q. What role do acyl chain variations play in designing model membrane systems?
Acyl chain length and saturation dictate lipid phase behavior:
- Saturated chains (e.g., 1,2-dipalmitoyl): Form rigid, ordered gel-phase bilayers below transition temperature (Tm ~41°C) .
- Unsaturated chains (e.g., 1,2-dioleoyl): Increase bilayer fluidity and promote liquid-crystalline phase formation .
- Applications : Use 1,2-dimyristoyl (Tm ~23°C) for temperature-dependent fluorescence anisotropy studies or 1,2-distearoyl for stable proteoliposome reconstitution .
Q. How do contradictory results in lipid-protein interaction studies arise, and how can they be resolved?
Example: Rat Organic Cation Transporter 1 (rOCT1) shows variable MPP+ binding affinity depending on lipid composition:
- Contradiction : rOCT1 in 1,2-diacyl-PC/PS liposomes exhibits higher substrate affinity vs. DMPG nanodiscs .
- Resolution : Control lipid headgroup charge (e.g., PS vs. PG) and use surface plasmon resonance (SPR) to quantify binding kinetics under standardized bilayer conditions .
Q. What methodologies address data discrepancies in lipid phase behavior studies?
- Differential Scanning Calorimetry (DSC) : Resolves Tm variations due to acyl chain heterogeneity (e.g., egg-PC vs. synthetic 1,2-dipalmitoyl) .
- Fluorescence quenching : Use diphenylhexatriene (DPH) probes to detect phase separation in mixed lipid systems .
- Statistical validation : Replicate experiments with >3 independent lipid batches to minimize synthesis-related variability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
